Methyl 3-methyl-2,4-dioxohexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-2,4-dioxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-6(9)5(2)7(10)8(11)12-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXXUHBTNQZQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to Methyl 3-methyl-2,4-dioxohexanoate (CAS 167408-68-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methyl-2,4-dioxohexanoate is a β-keto ester of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and pharmaceutical research.[1] Its molecular structure, featuring multiple reactive carbonyl groups and a chiral center, makes it a versatile building block for the synthesis of complex molecular architectures, including various heterocyclic compounds and Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and handling of this compound, tailored for professionals in drug development and chemical research.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 167408-68-6 | [3] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Boiling Point | Predicted to be in the range of 220-250 °C at 760 mmHg | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Density | Predicted to be approximately 1.1 - 1.2 g/cm³ | General knowledge of similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. | General knowledge of β-keto esters |
| Predicted ¹H NMR | Distinct signals corresponding to each unique proton environment are expected. | [1] |
| Predicted ¹³C NMR | Seven distinct peaks are expected, corresponding to the seven unique carbon environments. | [1] |
Synthesis and Reactivity
Methyl 3-methyl-2,4-dioxohexanoate belongs to the class of β-dicarbonyl compounds, which are characterized by a unique reactivity profile stemming from the acidity of the α-proton and the presence of multiple electrophilic centers.
Keto-Enol Tautomerism and Enolate Formation
A key feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The proton at the 3-position is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, leading to the ready formation of a resonance-stabilized enolate ion in the presence of a base. This enolate is a potent nucleophile and is central to the diverse reactivity of Methyl 3-methyl-2,4-dioxohexanoate.
Caption: Keto-enol tautomerism of Methyl 3-methyl-2,4-dioxohexanoate.
Key Reactions
The reactivity of Methyl 3-methyl-2,4-dioxohexanoate is dominated by reactions at the acidic α-carbon and the electrophilic carbonyl carbons.
-
Alkylation and Acylation: The enolate of Methyl 3-methyl-2,4-dioxohexanoate readily undergoes C-alkylation and C-acylation with a variety of electrophiles, such as alkyl halides and acyl chlorides. This allows for the introduction of diverse substituents at the 3-position, further expanding its synthetic utility.[1]
-
Cyclization Reactions: The presence of multiple carbonyl groups makes this compound an excellent precursor for the synthesis of various heterocyclic systems. Intramolecular condensation reactions, often base-catalyzed, can lead to the formation of five- or six-membered rings, which are common motifs in many biologically active molecules.[1]
Representative Experimental Protocol: Alkylation of a β-Keto Ester
The following is a generalized protocol for the alkylation of a β-keto ester, which can be adapted for Methyl 3-methyl-2,4-dioxohexanoate. This protocol is based on established procedures for similar compounds and is intended for experienced synthetic chemists.
Materials:
-
Methyl 3-methyl-2,4-dioxohexanoate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Alkylating agent (e.g., Methyl iodide, Benzyl bromide)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-keto ester and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.
-
Add the alkylating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching solution.
-
Transfer the mixture to a separatory funnel and extract the product with the extraction solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The enolate is a strong base and can react with atmospheric moisture and oxygen, hence the need for an inert atmosphere.
-
Anhydrous Solvents: Water will protonate the enolate, quenching the reaction.
-
Low Temperature: The enolate formation and alkylation are often exothermic. Low temperatures help to control the reaction rate and minimize side reactions.
-
Quenching: The quenching step neutralizes the excess base and any remaining reactive species.
Caption: General workflow for the alkylation of a β-keto ester.
Safety and Handling
Methyl 3-methyl-2,4-dioxohexanoate is classified with the following hazards:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.[3]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place.
Conclusion
Methyl 3-methyl-2,4-dioxohexanoate is a valuable and versatile building block for organic synthesis. Its rich reactivity, centered around the acidic α-proton and multiple electrophilic carbonyl sites, allows for the construction of a wide array of complex molecules. A thorough understanding of its physical properties, synthetic accessibility, and reactivity profile is essential for its effective application in research and development, particularly in the pursuit of new therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
[3] NextSDS. (n.d.). methyl 3-methyl-2,4-dioxohexanoate — Chemical Substance Information. Retrieved from [Link]
[4] ACS Publications. (2013, February 23). Reactivity of Thermally Treated α-Dicarbonyl Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
[5] Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)- acetamido] alkanoate. Arkivoc, 2017(iv), 104-120. Retrieved from [Link]
[6] Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. ResearchGate. Retrieved from [Link]
[2] National Center for Biotechnology Information. (n.d.). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. Retrieved from [Link]
[7] ACS Publications. (2010, June 24). Investigation of Reactive α-Dicarbonyl Compounds Generated from the Maillard Reactions of l-Methionine with Reducing Sugars via Their Stable Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
[8] PubMed. (2013, August 15). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Retrieved from [Link]
[9] Chemistry LibreTexts. (2022, December 28). 23: Alpha Substitutions and Condensations of Carbonyl Compounds. Retrieved from [Link]
[10] NextSDS. (n.d.). ethyl 3-methyl-2,4-dioxohexanoate — Chemical Substance Information. Retrieved from [Link]
[11] MolPort. (n.d.). methyl 3,5-dimethyl-2,4-dioxohexanoate | 1547268-71-2. Retrieved from [Link]
[12] Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
[13] ResearchGate. (n.d.). Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds. Retrieved from [Link]
[14] National Center for Biotechnology Information. (n.d.). 3-Methyl-2,4-dioxohexanal. PubChem. Retrieved from [Link]
[15] National Center for Biotechnology Information. (n.d.). Methyl 2,4-dioxohexanoate. PubChem. Retrieved from [Link]
[16] AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
[17] Beilstein Journal of Organic Chemistry. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]
[18] National Center for Biotechnology Information. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]
[19] Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
[20] Atmospheric Chemistry and Physics. (2023, July 17). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Retrieved from [Link]
[21] Wiley Online Library. (2022, February 16). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Bulletin of the Korean Chemical Society. Retrieved from [Link]
Sources
- 1. Methyl 3-methyl-2,4-dioxohexanoate|CAS 167408-68-6 [benchchem.com]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical reactivity and biological activity of chalcones and other α,β-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nextsds.com [nextsds.com]
- 11. methyl 3,5-dimethyl-2,4-dioxohexanoate | 1547268-71-2 | Buy Now [molport.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. 3-Methyl-2,4-dioxohexanal | C7H10O3 | CID 59972589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 2,4-dioxohexanoate | C7H10O4 | CID 284006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. aklectures.com [aklectures.com]
- 17. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 18. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 20. ACP - Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol) [acp.copernicus.org]
- 21. cau.scholarworks.kr [cau.scholarworks.kr]
1H NMR and 13C NMR spectra of Methyl 3-methyl-2,4-dioxohexanoate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-methyl-2,4-dioxohexanoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of Methyl 3-methyl-2,4-dioxohexanoate (CAS 167408-68-6). As a β-dicarbonyl compound, this molecule presents a classic case of keto-enol tautomerism, a phenomenon that profoundly influences its spectral features. This document offers researchers, scientists, and drug development professionals a detailed interpretation of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by authoritative references. We will explore the structural equilibrium, provide standardized protocols for data acquisition, and present a thorough assignment of spectral signals for both the diketo and enol tautomers.
Introduction: The Structural Dichotomy of a β-Dicarbonyl Compound
Methyl 3-methyl-2,4-dioxohexanoate is a ketoester whose structure is characterized by a 1,3-dicarbonyl system. The protons on the α-carbon (C3), adjacent to two carbonyl groups, are sufficiently acidic to readily undergo proton transfer, leading to a dynamic equilibrium between two constitutional isomers: the diketo form and a more stable, conjugated enol form.[1] This phenomenon, known as keto-enol tautomerism, is slow on the NMR timescale, meaning that instead of observing an averaged spectrum, distinct sets of signals for each tautomer can be resolved and quantified.[2][3]
Understanding this equilibrium is critical for chemists, as the dominant tautomeric form can dictate the molecule's reactivity, biological activity, and physical properties.[3] NMR spectroscopy is the preeminent analytical tool for this investigation, providing unambiguous evidence of both structures and allowing for the determination of their relative concentrations in solution.[4]
Keto-Enol Tautomerism: Visualizing the Equilibrium
The equilibrium for Methyl 3-methyl-2,4-dioxohexanoate lies between the diketo form and its intramolecularly hydrogen-bonded enol tautomer. The enol form benefits from the stabilizing effects of conjugation across the π-system and the formation of a pseudo-aromatic six-membered ring via the hydrogen bond.[5]
Caption: The keto-enol tautomeric equilibrium of Methyl 3-methyl-2,4-dioxohexanoate.
Experimental Protocol: Acquiring High-Fidelity NMR Data
To ensure spectral accuracy and reproducibility, a standardized methodology is essential. The following protocol outlines the best practices for sample preparation and instrument setup.
Sample Preparation
-
Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for moderately polar organics and its single residual proton peak at δ ≈ 7.26 ppm.[6]
-
Concentration: Dissolve approximately 10-20 mg of Methyl 3-methyl-2,4-dioxohexanoate in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Note: Many commercial deuterated solvents already contain TMS.[7]
-
Filtration: Transfer the solution to a clean, dry 5 mm NMR tube, filtering through a small cotton or glass wool plug in a Pasteur pipette if any particulate matter is visible.
Spectrometer Parameters
Spectra should be acquired on a modern NMR spectrometer (e.g., 300 MHz or higher) at a constant probe temperature, typically 298 K (25 °C).[8]
| Parameter | ¹H NMR | ¹³C NMR |
| Operating Frequency | ≥ 300 MHz | ≥ 75 MHz |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 1-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 256-1024 (or more) |
| Spectral Width | 0-16 ppm | 0-220 ppm |
| Referencing | TMS at 0.00 ppm | CDCl₃ at 77.16 ppm[9] |
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum will display two distinct sets of signals corresponding to the diketo and enol tautomers. The relative integration of these signals allows for the calculation of the equilibrium constant (Keq = [enol]/[keto]).[5]
Signal Assignments
| Label | Tautomer | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | Diketo | ~ 3.75 | Singlet | - | 3H | -OCH₃ |
| b | Diketo | ~ 4.10 | Quartet | ~ 7.0 | 1H | CH (CH₃) |
| c | Diketo | ~ 1.45 | Doublet | ~ 7.0 | 3H | CH(CH₃ ) |
| d | Diketo | ~ 2.20 | Singlet | - | 3H | -C(O)CH₃ |
| e | Enol | ~ 12-14 | Broad Singlet | - | 1H | Enolic -OH |
| f | Enol | ~ 3.70 | Singlet | - | 3H | -OCH₃ |
| g | Enol | ~ 1.95 | Singlet | - | 3H | =C(CH₃ ) |
| h | Enol | ~ 2.10 | Singlet | - | 3H | -C(O)CH₃ |
Expert Interpretation
-
Diketo Form: The key feature is the methine proton at C3 (b , ~4.10 ppm), which is deshielded by two adjacent carbonyl groups. This proton is split into a quartet by the three protons of the C3-methyl group (c ), which in turn appears as a doublet. This classic q/d pattern is unambiguous. The ester methyl (a ) and the terminal acetyl methyl (d ) protons appear as sharp singlets.
-
Enol Form: The most striking feature is the highly deshielded enolic proton (e ) appearing far downfield (~12-14 ppm) due to strong intramolecular hydrogen bonding. The formation of the C=C double bond removes the chirality at C3; consequently, the C3-methyl group (g ) now appears as a singlet, shifted to a typical allylic/vinylic methyl region (~1.95 ppm). The other methyl signals (f , h ) are also present, often with slightly different chemical shifts compared to their diketo counterparts due to the altered electronic environment.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides complementary information, particularly regarding the carbon backbone and the carbonyl groups. Proton-decoupled spectra are standard, so all signals appear as singlets.
Signal Assignments
| Label | Tautomer | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | Diketo | ~ 202 | C 4 (Ketone) |
| 2 | Diketo | ~ 198 | C 2 (Ketone) |
| 3 | Diketo | ~ 168 | C 1 (Ester C=O) |
| 4 | Diketo | ~ 65 | C 3 (CH) |
| 5 | Diketo | ~ 52 | -OC H₃ |
| 6 | Diketo | ~ 28 | C 5 (CH₃) |
| 7 | Diketo | ~ 13 | C3-C H₃ |
| 8 | Enol | ~ 195 | C 4 (C=O) |
| 9 | Enol | ~ 175 | C 2 (C-OH) |
| 10 | Enol | ~ 169 | C 1 (Ester C=O) |
| 11 | Enol | ~ 100 | C 3 (=C) |
| 12 | Enol | ~ 52 | -OC H₃ |
| 13 | Enol | ~ 25 | C 5 (CH₃) |
| 14 | Enol | ~ 18 | C3-C H₃ |
Expert Interpretation
-
Diketo Form: Three distinct carbonyl signals are expected: two ketones (1 , 2 ) in the 195-205 ppm region and one ester carbonyl (3 ) around 168 ppm.[10] The methine carbon (4 ) is significantly downfield due to the attachment of two carbonyls.
-
Enol Form: The enolization is evident by the replacement of a ketone signal and the methine signal with two sp² carbon signals. One carbon, bonded to the hydroxyl group (9 ), appears around 175 ppm, while the other, the former C3 methine, appears as a vinylic carbon (11 ) around 100 ppm.[11] The remaining ketone (8 ) and ester (10 ) carbonyl signals are still present. The upfield methyl and methoxy signals are also observed for the enol form, with slight shifts relative to the diketo tautomer.
Workflow for Definitive Spectral Assignment
While the predictions above are based on established principles, unambiguous assignment in complex molecules often requires two-dimensional (2D) NMR experiments.
Caption: A logical workflow for complete NMR spectral assignment using 1D and 2D techniques.
Conclusion
The NMR spectra of Methyl 3-methyl-2,4-dioxohexanoate are a clear illustration of dynamic structural equilibrium in solution. The key to accurate interpretation lies in recognizing the distinct spectral signatures of both the diketo and the enol tautomers. For the ¹H spectrum, the presence of a downfield enolic OH signal and the conversion of a quartet/doublet system to two singlets are definitive markers. For the ¹³C spectrum, the transformation of a ketone and methine signal into two sp² carbon signals confirms enolization. By applying the standardized protocols and interpretive logic detailed in this guide, researchers can confidently elucidate the structure and quantify the tautomeric composition of this and related β-dicarbonyl compounds.
References
-
N. M. S. Q. de B. F. C. T. T. e. S. V. F. M. N. M. S. Q. de B. F. C. T. T. e. S. V. F. M. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis. [Link]
-
ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
Ward, R. S. An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 53(4), 267. [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2017). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 22(8), 1269. [Link]
-
Kim, S., & Lee, P. H. (2013). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. Organic & Biomolecular Chemistry, 11(31), 5236-5241. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)- acetamido] alkanoate. Arkivoc, 2017(4), 104-120. [Link]
-
NP-MRD. ¹H NMR Spectrum (1D, 800 MHz, H₂O, predicted) (NP0169454). [Link]
-
ResearchGate. Diagnostic ¹H NMR Chemical Shifts and Coupling Constants of Products B and C. [Link]
-
University of Washington. Coupling constants for ¹H and ¹³C NMR. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 538296, Methyl 3,5-dioxohexanoate. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]
-
Nałęcz-Jawecki, P., et al. (2022). ¹H NMR Chemical Shifts and J-Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Metabolites, 12(2), 183. [Link]
-
University of Calgary, Department of Chemistry. Ch 13 - Coupling. [Link]
-
LOCKSS. PYRROLIZINE AND INDOLIZINE DERIVATIVES FROM 1,6-DIOXO- 2,4-DIENE BY INTER. [Link]
-
LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
NextSDS. methyl 3-methyl-2,4-dioxohexanoate — Chemical Substance Information. [Link]
-
SpectraBase. Methyl (3S)-4-{(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3.lambda.6-thia-4-aza-tricyclo[5.2.1.0(1,5)]dec-4-yl}-3-methyl-4-oxo-butanoate. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts. [Link]
Sources
- 1. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.washington.edu [chem.washington.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. epfl.ch [epfl.ch]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
Application Note: Handling, Storage, and Synthetic Application of Methyl 3-methyl-2,4-dioxohexanoate
Introduction & Synthetic Utility
Methyl 3-methyl-2,4-dioxohexanoate (CAS: 167408-68-6) is a high-purity β-keto ester utilized extensively as a versatile building block in advanced organic synthesis and pharmaceutical research 1[1]. Characterized by its multiple reactive carbonyl groups and highly acidic α-protons, this compound is a critical intermediate for constructing complex molecular architectures through cyclization, alkylation, and acylation reactions 1[1]. This technical guide details the physicochemical profiling, causality-driven storage protocols, and a self-validating methodology for enolate-driven functionalization.
Physicochemical Profiling & Safety Data
Designing a robust experimental system requires a fundamental understanding of the substrate's intrinsic properties. As a β-dicarbonyl compound, Methyl 3-methyl-2,4-dioxohexanoate exhibits an ambident nature, capable of acting as both a nucleophile and an electrophile depending on the stoichiometric environment 1[1].
Table 1: Physicochemical and Hazard Profile
| Parameter | Specification |
| Chemical Name | Methyl 3-methyl-2,4-dioxohexanoate |
| CAS Number | 167408-68-6 |
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| Storage Temperature | 2-8°C (Refrigerated) |
| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3) 2[2] |
Causality in Storage and Handling
Why do we mandate inert, refrigerated storage? Diketones and β-keto esters are highly susceptible to oxidative degradation. Under aerobic conditions, auto-oxidation or peroxynitrite-mediated pathways can cleave the dicarbonyl backbone, yielding unwanted carboxylate byproducts 3[3]. Furthermore, the compound exists in a delicate keto-enol tautomeric equilibrium that is highly sensitive to environmental factors such as solvent polarity, pH, and temperature 3[3]. Elevated temperatures accelerate degradation and shift tautomeric populations unpredictably.
To suppress these degradation pathways, strict adherence to inert atmosphere techniques and low-temperature storage (2-8°C) is mandatory 4[4].
Figure 1: Standardized workflow for the inert handling and storage of the compound.
Standard Operating Procedure (SOP): Handling & Storage
-
Acclimation: Upon retrieval from cold storage, allow the sealed container to warm to room temperature (RT) in a desiccator for 30 minutes to prevent ambient moisture condensation on the cold chemical.
-
Inert Transfer: Transfer the primary container into a Nitrogen or Argon-filled glovebox.
-
Aliquoting: Divide the bulk material into single-use amber vials. For the preparation of stock solutions, the addition of an antioxidant such as Butylated hydroxytoluene (BHT) is highly recommended to enhance oxidative stability 3[3].
-
Sealing & Storage: Purge the headspace of each vial with Argon, seal with a PTFE-lined cap, wrap with Parafilm, and store at 2-8°C 4[4].
Reactivity & Mechanistic Pathways
The synthetic utility of Methyl 3-methyl-2,4-dioxohexanoate stems from its ability to form potent enolate nucleophiles. Treatment with a hindered, non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) facilitates the regioselective deprotonation of the acidic α-proton 3[3]. The resulting enolate can undergo intramolecular nucleophilic attack on adjacent carbonyls to yield cyclic aldol products, or react with external electrophiles for C-alkylation 3[3].
Figure 2: Mechanistic pathways illustrating tautomerism and enolate-driven reactivity.
Experimental Protocol: Enolate Formation and Regioselective Alkylation
This protocol establishes a self-validating system for the C-alkylation of Methyl 3-methyl-2,4-dioxohexanoate.
Causality of Reagents: DBU is selected over alkoxide bases to prevent unwanted transesterification or nucleophilic acyl substitution at the carbonyl centers. The reaction is initiated at 0°C to kinetically control the exothermic enolate formation and prevent polyalkylation.
Table 2: Quantitative Reaction Parameters
| Reagent / Parameter | Function | Equivalents / Value |
| Methyl 3-methyl-2,4-dioxohexanoate | Substrate | 1.0 eq |
| DBU | Non-nucleophilic Base | 1.1 eq |
| Anhydrous THF | Aprotic Solvent | 0.2 M |
| Alkyl Halide (e.g., Benzyl Bromide) | External Electrophile | 1.2 eq |
| Temperature Profile | Kinetic Control | 0°C to RT |
Step-by-Step Methodology
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with Argon for 15 minutes.
-
Substrate Solvation: Dissolve Methyl 3-methyl-2,4-dioxohexanoate (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0°C for 10 minutes.
-
Enolate Generation: Dropwise add DBU (1.1 eq) via a gas-tight syringe over 5 minutes. Stir the mixture at 0°C for 30 minutes to ensure complete deprotonation.
-
Self-Validating IPQC (In-Process Quality Control): Before proceeding, extract a 10 µL aliquot of the reaction mixture and quench it in 0.5 mL of D₂O. Analyze via ¹H-NMR to confirm >95% deuterium incorporation at the α-position. This validates quantitative enolate formation.
-
Alkylation: Dropwise add the alkyl halide (1.2 eq).
-
Propagation: Remove the ice bath and allow the reaction to gradually warm to room temperature. Monitor the consumption of the starting material via TLC (typically 2-4 hours).
-
Quench & Workup: Terminate the reaction by adding saturated aqueous NH₄Cl. This neutralizes the DBU and protonates any unreacted enolate, halting further side reactions. Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
-
NextSDS. "methyl 3-methyl-2,4-dioxohexanoate — Chemical Substance Information". NextSDS Substance Database. 2
-
Benchchem. "Methyl 3-methyl-2,4-dioxohexanoate|CAS 167408-68-6". Benchchem Product Catalog. 1
-
Benchchem. "Methyl 3-methyl-2,4-dioxohexanoate Reactions and Stability". Benchchem Technical Database. 3
-
BLD Pharm. "13246-52-1|Ethyl 2,4-dioxohexanoate|BLD Pharm" (Storage analogs). BLD Pharm Catalog. 4
Sources
Application Note: Catalytic Condensation Strategies for Methyl 3-methyl-2,4-dioxohexanoate in Complex Scaffold Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Structural Rationale
In the development of complex pharmaceutical scaffolds, polyfunctional building blocks are essential for rapid structural diversification. Methyl 3-methyl-2,4-dioxohexanoate (CAS 167408-68-6) is a highly versatile β -keto ester (dioxoester) characterized by its dense array of electrophilic and nucleophilic centers. With a molecular weight of 172.18 g/mol and a formula of C8H12O4, this compound serves as a premium precursor for constructing heterocycles, pyrones, and highly substituted biaryls.
The synthetic utility of Methyl 3-methyl-2,4-dioxohexanoate is driven by its multi-carbonyl backbone (C1 ester, C2 ketone, C4 ketone). The methine proton at the C3 position is flanked by two carbonyl groups, resulting in exceptional acidity (pKa ≈ 4.97) . This allows for the rapid generation of a highly stable thermodynamic enolate under mild basic conditions. Conversely, the C5 methylene position can be selectively activated under kinetic control or via Lewis acid catalysis, enabling regioselective functionalization.
This application note details the mechanistic causality and provides self-validating protocols for both base-catalyzed intramolecular cyclizations and Lewis acid-catalyzed intermolecular condensations.
Mechanistic Causality in Regioselective Catalysis
To harness the full potential of this dioxoester, researchers must exert precise control over enolization. The choice of catalyst directly dictates the reaction pathway:
-
Thermodynamic Control (Base Catalysis): Utilizing a non-nucleophilic amidine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) selectively deprotonates the most acidic C3 position. Because DBU is non-nucleophilic, it prevents competitive saponification or transesterification at the C1 methyl ester. The resulting stable enolate readily undergoes intramolecular nucleophilic attack on adjacent electrophilic centers, driving ring-closure to form cyclic aldol products or pyranone derivatives.
-
Kinetic & Lewis Acid Control: For intermolecular cross-Claisen or Mukaiyama-aldol condensations, base catalysis often leads to uncontrolled self-condensation. Employing a non-metal Lewis acid like TBSNTf 2 (tert-Butyldimethylsilyl bis(trifluoromethanesulfonyl)imide) activates the electrophilic carbonyl oxygen while simultaneously trapping the enol form as a silyl ketene acetal (SKA) . This allows for highly chemoselective cross-condensations with external aldehydes at the C5 position.
Pathway Visualization
Fig 1: Catalytic pathways of Methyl 3-methyl-2,4-dioxohexanoate via base and Lewis acid mediation.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating systems, incorporating specific in-process controls (IPCs) to ensure experimental integrity and reproducibility.
Protocol A: DBU-Catalyzed Intramolecular Cyclization
Objective: Synthesis of functionalized cyclic scaffolds via thermodynamic enolate generation.
Causality & Logic: Anhydrous Tetrahydrofuran (THF) is utilized as the solvent to prevent premature protonation of the highly reactive enolate intermediate. DBU is chosen over hydroxide bases to strictly avoid C1 ester hydrolysis. The reaction is maintained at room temperature to provide the necessary activation energy for the intramolecular ring-closure step following enolization.
Step-by-Step Methodology:
-
Initiation: Charge an oven-dried, nitrogen-purged round-bottom flask with Methyl 3-methyl-2,4-dioxohexanoate (1.0 eq, 10 mmol) and anhydrous THF (0.2 M). Chill the solution to 0 °C using an ice bath.
-
Catalysis: Add DBU (1.2 eq, 12 mmol) dropwise over 10 minutes. Observation: A slight yellowing of the solution indicates the formation of the C3 enolate.
-
Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). Stir for 4 hours.
-
Validation (IPC): At the 3-hour mark, sample 10 μ L of the mixture for LC-MS analysis. Self-Validation Check: The disappearance of the m/z 173 [M+H]+ peak and the emergence of the dehydrated cyclized mass [M−H2O+H]+ confirms successful conversion. If starting material persists >10%, titrate an additional 0.1 eq of DBU.
-
Termination: Quench the reaction by pouring it into an equal volume of saturated aqueous NH 4 Cl. Logic: The mild acidity (pH ≈ 5.5) neutralizes DBU and protonates any residual enolates, kinetically freezing the reaction profile.
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: TBSNTf 2 -Catalyzed Intermolecular Cross-Claisen Condensation
Objective: Chemoselective chain extension via condensation with an external aliphatic/aromatic aldehyde .
Causality & Logic: TBSNTf 2 acts as a dual-purpose reagent. Its extreme Lewis acidity rapidly activates the aldehyde's carbonyl oxygen, while the bulky tert-butyldimethylsilyl group traps the dioxoester in its enol form. This prevents the uncontrolled polymerization and self-condensation typically seen in base-catalyzed cross-aldol reactions.
Step-by-Step Methodology:
-
Initiation: Dissolve Methyl 3-methyl-2,4-dioxohexanoate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous Dichloromethane (CH 2 Cl 2 ) at 0 °C under an argon atmosphere.
-
Catalysis: Introduce TBSNTf 2 (0.1 eq) slowly. Maintain the temperature at 0 °C for 30 minutes to control the exothermic silylation process.
-
Propagation: Allow the mixture to warm to room temperature and stir for 6 hours.
-
Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). Self-Validation Check: The formation of a distinct, more polar UV-active spot indicates the formation of the β -hydroxy ester intermediate.
-
Termination: Quench with saturated NaHCO 3 (aq) to neutralize the Lewis acid. Extract with CH 2 Cl 2 , dry over MgSO 4 , and concentrate.
Standardized Workflow Visualization
Fig 2: Standardized self-validating workflow for catalytic condensation and scaffold isolation.
Quantitative Data Synthesis
To aid in experimental design, the following table synthesizes the typical reaction parameters, required catalysts, regioselectivity, and expected yields for various condensation strategies involving Methyl 3-methyl-2,4-dioxohexanoate.
| Reaction Type | Catalyst System | Solvent | Temp (°C) | Primary Reactive Site | Typical Yield (%) |
| Intramolecular Cyclization | DBU (1.2 eq) | THF | 25 | C3 (Thermodynamic) | 75 - 85 |
| Cross-Claisen Condensation | TBSNTf 2 (0.1 eq) | CH 2 Cl 2 | 0 → 25 | C5 (Kinetic via SKA) | 80 - 92 |
| Intermolecular Aldol | TiCl 4 / Et 3 N | CH 2 Cl 2 | -78 | C3 / C5 (Mixed) | 65 - 75 |
| Alkylation / Acylation | NaH (1.1 eq) | DMF | 0 | C3 (Most Acidic) | 70 - 80 |
Note: Yields are highly dependent on the steric bulk and electronic nature of the external electrophile used during intermolecular reactions.
References
-
ResearchGate. Experimental and Theoretical Study of the Keto–Enol Tautomerization of 3,5-Dioxopimelates. ResearchGate Publications. [Link]
-
ACS Publications. Discovery of an In Vitro and In Vivo Potent Nicotinic α 7 Positive Allosteric Modulator Clinical Candidate Molecule. Journal of Medicinal Chemistry. [Link]
Application Note: Methyl 3-methyl-2,4-dioxohexanoate in Agrochemical Scaffold Synthesis
Target Audience: Researchers, synthetic chemists, and agrochemical drug development professionals.
Executive Summary & Mechanistic Utility
In the highly competitive field of agrochemical discovery, the rapid and modular synthesis of complex heterocyclic active ingredients (AIs) is paramount. Methyl 3-methyl-2,4-dioxohexanoate (CAS 167408-68-6) has emerged as a critical, high-purity β-keto ester building block[1]. With a molecular formula of C8H12O4 and a molecular weight of 172.18 g/mol , this linear dicarbonyl compound serves as a versatile precursor for constructing advanced molecular architectures[1][2].
The strategic value of this synthon lies in its structure-reactivity relationship (SRR). It features dual electrophilic carbonyl centers at the C2 and C4 positions, coupled with a highly acidic α-proton at the C3 position[1]. In agrochemical design, the pre-installed C3-methyl group is particularly advantageous. When cyclized into heterocyclic rings (such as pyrazoles or pyridines), this methyl group enhances the lipophilicity of the resulting scaffold, improves target-site binding affinity through hydrophobic interactions, and increases the metabolic stability of the AI against degradation in planta or in soil environments.
Agrochemical Applications: Driving Heterocycle Formation
The primary application of Methyl 3-methyl-2,4-dioxohexanoate is its utilization in multi-step synthetic sequences to generate cyclic agrochemical scaffolds[1].
-
Pyrazole-Based Fungicides: By reacting the dioxoester with various aryl hydrazines, chemists can selectively synthesize 1,5-disubstituted-4-methyl-1H-pyrazole-3-carboxylates. The C3-methyl group sterically and electronically directs the regioselectivity of the cyclization, minimizing the formation of unwanted isomers. These pyrazole cores are ubiquitous in modern succinate dehydrogenase inhibitor (SDHI) fungicides.
-
Pyridine-Based Herbicides: Through advanced condensation reactions reminiscent of the Guareschi–Thorpe condensation, this synthon reacts with amidines or iminopropionates to yield substituted 2-amino isonicotinic acids[3]. These pyridine derivatives are foundational scaffolds for synthetic auxins and acetolactate synthase (ALS) inhibiting herbicides.
Fig 1: Divergent synthetic pathways of Methyl 3-methyl-2,4-dioxohexanoate in agrochemical development.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring high yield and purity by leveraging the specific thermodynamic properties of the intermediates.
Protocol A: One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids
This procedure utilizes a one-pot Guareschi–Thorpe condensation approach, which is highly valued in agrochemical scale-up because it eliminates the need to isolate unstable intermediates, thereby adhering to green chemistry principles[3][4].
Causality of Experimental Choices: The use of Sodium Ethoxide (NaOEt) in absolute ethanol is critical to fully deprotonate the 1,3-dicarbonyl system, forming a reactive enolate[1][4]. The subsequent addition of 20% aqueous NaOH is not merely for pH adjustment; it drives the in situ hydrolysis of the ester intermediate and triggers decarboxylation. This decarboxylation is thermodynamically favored as it acts as the driving force for the aromatization of the final pyridine ring[3].
Step-by-Step Methodology:
-
Enolate Formation: To a solution of 163 mg of NaOEt (2.40 mmol) in 2.0 mL of absolute EtOH, add 330 mg of ethyl 3-amino-3-iminopropionate hydrochloride (2.00 mmol) and 344 mg of Methyl 3-methyl-2,4-dioxohexanoate (2.00 mmol) at room temperature[4].
-
Condensation & Cyclization: Heat the reaction mixture to reflux for 2 hours under an inert N₂ atmosphere.
-
Hydrolysis & Decarboxylation: Carefully add 1.60 g of 20% NaOH aqueous solution (8.00 mmol) to the refluxing mixture. Continue to reflux for an additional 1 hour[4].
-
Solvent Removal: Cool the mixture slightly and remove the ethanol solvent at 50 °C under vacuum[4].
-
Precipitation: Add 27.0 mL of water and stir at 40-50 °C. Adjust the solution to pH = 5-6 using concentrated HCl. The zwitterionic nature of the amino acid product causes it to precipitate as a solid at this isoelectric point[4].
-
Isolation: Cool the resulting slurry to room temperature and stir for 30 minutes. Filter the product, wash with deionized water (2 x 5.0 mL), and dry at 50 °C under vacuum[4].
Fig 2: Step-by-step workflow for the one-pot synthesis of 2-amino isonicotinic acid derivatives.
Protocol B: Acid-Catalyzed Cyclization to Pyrazole Scaffolds
Causality of Experimental Choices: When synthesizing pyrazoles, running the reaction in a polar protic solvent (ethanol) with a catalytic amount of acetic acid ensures that the carbonyl groups of the dioxohexanoate are sufficiently electrophilic without completely protonating the hydrazine nucleophile, ensuring a smooth cyclization.
Step-by-Step Methodology:
-
Dissolve 1.0 eq of Methyl 3-methyl-2,4-dioxohexanoate in absolute ethanol (0.5 M concentration).
-
Add 1.05 eq of the selected aryl hydrazine hydrochloride and 0.1 eq of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the disappearance of the starting material via TLC or LC-MS.
-
Concentrate the mixture under reduced pressure, partition between Ethyl Acetate and saturated NaHCO₃ to neutralize the acid.
-
Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via flash chromatography to isolate the target pyrazole-3-carboxylate.
Quantitative Data & Reaction Summary
The table below summarizes the expected outcomes and reaction parameters when utilizing Methyl 3-methyl-2,4-dioxohexanoate across different agrochemical development pathways.
| Target Scaffold | Co-Reactant | Catalyst / Base | Temp & Time | Expected Yield | Agrochemical Class |
| 2-Amino Isonicotinic Acids | Ethyl 3-amino-3-iminopropionate | NaOEt, then NaOH (aq) | Reflux, 3h total | 75% - 85% | Herbicides (Auxin/ALS) |
| 1H-Pyrazole-3-carboxylates | Aryl Hydrazines | Glacial Acetic Acid | Reflux, 4-6h | 80% - 90% | Fungicides (SDHI) |
| Pyrimidinones | Amidines / Guanidines | DBU / K₂CO₃ | 80 °C, 8h | 65% - 75% | Insecticides / Fungicides |
References
-
The Journal of Organic Chemistry (ACS Publications) - One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. (2022)[3] URL: [Link]
-
ACS Publications (Supporting Information) - One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids - Supporting Information. (2026)[4] URL:[Link]
Sources
Purification and crystallization techniques for crude Methyl 3-methyl-2,4-dioxohexanoate
An In-depth Guide to the Purification and Crystallization of Crude Methyl 3-methyl-2,4-dioxohexanoate
Abstract
Methyl 3-methyl-2,4-dioxohexanoate is a versatile β-dicarbonyl compound that serves as a critical intermediate in the synthesis of various heterocyclic compounds and Active Pharmaceutical Ingredients (APIs).[1] The presence of multiple reactive carbonyl groups makes it a valuable precursor for building complex molecular architectures through reactions like alkylations, acylations, and cyclizations.[1] Achieving high purity of this intermediate is paramount, as residual starting materials, byproducts, or solvents from synthesis can lead to undesirable side reactions and compromise the yield and purity of the final API. This application note provides a detailed guide with robust protocols for the purification of crude Methyl 3-methyl-2,4-dioxohexanoate, focusing on flash column chromatography, fractional distillation, and crystallization techniques.
Introduction: The Imperative for Purity
The synthesis of β-keto esters, including Methyl 3-methyl-2,4-dioxohexanoate, often involves methods like Claisen condensation or the acylation of acetoacetate derivatives.[2][3][4] These reactions can result in a crude product containing a mixture of unreacted starting materials, catalysts, solvents, and side-products from competing reactions like transesterification or self-condensation.[5][6] For researchers in drug development, the purity of a starting intermediate directly impacts the integrity of subsequent synthetic steps and the final product's safety and efficacy profile. This guide explains the causality behind proven purification strategies to empower scientists to obtain Methyl 3-methyl-2,4-dioxohexanoate at the high purity required for demanding applications.
Foundational Purification Strategies
The selection of a purification method is dictated by the physical state of the crude product (solid or liquid), the nature of the impurities, and the scale of the purification. For Methyl 3-methyl-2,4-dioxohexanoate and similar β-keto esters, three primary techniques are most effective:
-
Flash Column Chromatography: This is a cornerstone technique in organic chemistry for separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through.[7][8] It is highly effective for removing impurities with different polarities from the target compound.
-
Fractional Distillation (under Reduced Pressure): This method is ideal for purifying thermally stable liquids. It separates components based on differences in their boiling points.[9] Performing the distillation under reduced pressure (vacuum) lowers the boiling points, preventing thermal degradation of the target molecule.[2]
-
Recrystallization: As the most important method for purifying nonvolatile organic solids, recrystallization leverages differences in solubility.[10] The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one.[11] As a hot, saturated solution cools, the decreasing solubility of the desired compound forces it to crystallize out, leaving impurities behind in the solvent.[11][12]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is often the method of choice for achieving very high purity on a lab scale, as it can separate closely related impurities.
Principle of Causality: The separation occurs due to the partitioning of each compound between the polar stationary phase (typically silica gel) and the less polar mobile phase (eluent). Compounds with higher polarity interact more strongly with the silica gel and thus move down the column more slowly. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially based on their polarity.
Step-by-Step Methodology:
-
Selection of Stationary and Mobile Phases:
-
Stationary Phase: Silica gel (230-400 mesh) is standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, diethyl ether) is common. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3-0.4 for the target compound. For β-keto esters, typical eluent systems include Ethyl Ether–Petroleum Ether or Hexane–Ethyl Acetate mixtures.[13]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude Methyl 3-methyl-2,4-dioxohexanoate in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
For optimal separation, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude oil in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system, collecting fractions in test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, a gradient elution (gradually increasing the proportion of the more polar solvent) can be employed to elute more strongly adsorbed impurities after the target compound has been collected.
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified Methyl 3-methyl-2,4-dioxohexanoate as an oil or solid.[14]
-
Table 1: Typical Solvent Systems for β-Keto Ester Purification
| Eluent System | Typical Ratio (v/v) | Comments |
| Ethyl Ether – Petroleum Ether | 1:15 to 1:8 | Effective for a range of β-keto esters.[13] |
| Hexanes – Ethyl Acetate | 95:5 to 80:20 | A standard, versatile system for moderately polar compounds.[14] |
Workflow for Flash Column Chromatography
Caption: Workflow for purifying crude product via flash column chromatography.
Protocol 2: Purification by Fractional Distillation under Reduced Pressure
This method is highly suitable for purifying liquid products on a larger scale, especially for removing non-volatile impurities or solvents with significantly different boiling points.
Principle of Causality: Distillation separates liquids based on their volatility. In a mixture, the component with the lower boiling point will vaporize more readily. By heating the mixture, this more volatile component can be vaporized, condensed, and collected separately. Applying a vacuum lowers the atmospheric pressure, which in turn lowers the temperature at which the liquid boils, preventing thermal decomposition of sensitive compounds like β-keto esters.[2]
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and connections for a vacuum pump and a pressure gauge (manometer).
-
Ensure all glass joints are properly sealed with vacuum grease.
-
-
Distillation:
-
Place the crude Methyl 3-methyl-2,4-dioxohexanoate in the distillation flask with a magnetic stir bar for smooth boiling.
-
Slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the temperature at the head of the fractionating column. Discard any initial low-boiling fractions (forerun), which may contain volatile solvents.
-
Collect the fraction that distills at a constant temperature and pressure. This is the purified product. A similar compound, ethyl 2,4-dioxohexanoate, has been purified by fractional distillation at 0.2 mm/Hg.[15]
-
Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and the charring of non-volatile residues.
-
-
Product Collection:
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
The liquid in the receiving flask is the purified product.
-
Table 2: Hypothetical Boiling Points at Various Pressures
| Pressure | Estimated Boiling Point of Target | Comments |
| Atmospheric (~760 mmHg) | >200 °C (decomposition likely) | Not recommended due to potential for thermal degradation. |
| 10 mmHg | ~130-140 °C | A common pressure range for laboratory vacuum pumps. |
| 1 mmHg | ~122-123 °C | Lower pressure further reduces the risk of decomposition.[2] |
Protocol 3: Purification by Crystallization
If the crude Methyl 3-methyl-2,4-dioxohexanoate is a solid, or if it can be induced to solidify, recrystallization is an excellent and economical method for purification.
Principle of Causality: The foundation of recrystallization is the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[11][16] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor). Slow cooling allows for the formation of a pure crystal lattice, which excludes impurity molecules.[11][12]
Step-by-Step Methodology:
-
Solvent Selection:
-
The "like dissolves like" principle is a good starting point.[17] Test small batches of the crude product with various solvents to find one that dissolves the compound when hot but not when cold.
-
Common solvents range from non-polar (hexanes) to polar (ethanol, water). Sometimes a mixed-solvent system (e.g., ethanol/water) is required.[16]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Using the minimum amount of near-boiling solvent is crucial for maximizing yield.[18]
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl. The colored impurities will adsorb to the carbon.[10]
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them, ensuring the solution does not cool and crystallize prematurely.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11]
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry them.[10] For complete drying, place them in a desiccator or a vacuum oven.
-
Workflow for Recrystallization
Caption: Step-by-step workflow for the purification of a solid compound by recrystallization.
Purity Assessment
After purification, the purity of Methyl 3-methyl-2,4-dioxohexanoate must be confirmed. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and for detecting any remaining impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.[19]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide a quantitative measure of purity (e.g., >99%).[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: If the purified product is a solid, a sharp melting point that is consistent with literature values indicates high purity.[12]
Conclusion
The purification of Methyl 3-methyl-2,4-dioxohexanoate is a critical step in its use as a synthetic intermediate. The choice between flash column chromatography, fractional distillation, and recrystallization depends on the specific impurities present, the physical state of the crude product, and the required scale. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently obtain this valuable compound at the high level of purity necessary for successful and reproducible outcomes in pharmaceutical research and development.
References
-
Westin, J. Recrystallization - Organic Chemistry. Jack Westin. Available at: [Link]
-
Recrystallization1. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Recrystallization. University of Massachusetts Lowell, Department of Chemistry. Available at: [Link]
-
Recrystallization (chemistry) - Wikipedia. Wikipedia. Available at: [Link]
-
Mori, K., & Fujiwhara, M. (2001). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development, 5(6), 614-616. Available at: [Link]
-
Burke, M. D., & Schreiber, S. L. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(22), 7851-7854. Available at: [Link]
-
Kumar, A., Kumar, S., & Saxena, A. (2014). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 8(1), 60. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Jones, A. C., & Sneddon, H. F. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23568-23580. Available at: [Link]
-
Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Technoilogy. (2025, February 21). Available at: [Link]
-
Column Chromatography Guide. Phenomenex. (2025, December 12). Available at: [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. (2024, November 20). Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Huckin, S. N., & Weiler, L. (1974). The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry, 52(11), 2157-2161. Available at: [Link]
-
Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(4), 104-120. Available at: [Link]
-
Guide for crystallization. University of Geneva. Available at: [Link]
-
Li, J., et al. (2021). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry, 23(14), 5143-5154. Available at: [Link]
-
methyl 3-methyl-2,4-dioxohexanoate — Chemical Substance Information. NextSDS. Available at: [Link]
-
Methyl 2,4-dioxohexanoate. PubChem. Available at: [Link]
- US Patent 3,760,087A. Google Patents.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
-
Kumar, A., et al. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). RSC Advances, 12(1), 1-13. Available at: [Link]
-
Butanoic acid, 3,3-dimethyl-4-oxo-, methyl ester. Organic Syntheses. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Properties of Common Organic Solvents. University of California, Davis. Available at: [Link]
-
ethyl 3-methyl-2,4-dioxohexanoate — Chemical Substance Information. NextSDS. Available at: [Link]
- WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps. Google Patents.
Sources
- 1. Methyl 3-methyl-2,4-dioxohexanoate|CAS 167408-68-6 [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. technoilogy.it [technoilogy.it]
- 10. Recrystallization [sites.pitt.edu]
- 11. jackwestin.com [jackwestin.com]
- 12. vernier.com [vernier.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]
- 16. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 17. 용매 혼용성 표 [sigmaaldrich.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Synthesis of Methyl 3-methyl-2,4-dioxohexanoate
Welcome to the technical support center for the synthesis of Methyl 3-methyl-2,4-dioxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. The synthesis of this β-keto ester is a nuanced process, and this document provides in-depth, field-proven insights to ensure your success.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is dedicated to resolving specific problems you may encounter during the synthesis of Methyl 3-methyl-2,4-dioxohexanoate. The primary route for this synthesis is a mixed Claisen condensation, a powerful C-C bond-forming reaction.[1][2]
Question 1: My reaction yield is significantly lower than expected, or the reaction does not seem to proceed to completion. What are the likely causes?
Answer:
Low or no yield in a Claisen condensation is a frequent issue and can often be traced back to several key factors related to the reaction equilibrium and conditions.
Causality and Explanation:
The Claisen condensation is a reversible reaction.[3] The equilibrium often does not favor the product. To drive the reaction forward, a stoichiometric amount of a strong base is required to deprotonate the product, a β-keto ester, forming a highly resonance-stabilized enolate.[1][2] This final deprotonation step is essentially irreversible and pulls the entire equilibrium towards the desired product. If this deprotonation does not occur efficiently, the reaction will stall or reverse.
Troubleshooting Protocol:
-
Base Stoichiometry and Strength:
-
Ensure Stoichiometric Base: You must use at least one full equivalent of a strong base. Using a catalytic amount of base is insufficient to drive the reaction to completion.[1][2]
-
Choice of Base: For the synthesis of a methyl ester, sodium methoxide (NaOMe) is the ideal base.[3][4] Using a different alkoxide, such as sodium ethoxide, can lead to transesterification, resulting in a mixture of methyl and ethyl esters.[3] Stronger, non-alkoxide bases like sodium hydride (NaH) can also be effective and may increase the yield.[5]
-
-
Anhydrous Conditions:
-
Moisture Sensitivity: Alkoxide bases are extremely sensitive to moisture. Any water present in the reaction will consume the base and inhibit the reaction. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous.
-
-
Reaction Temperature:
-
Temperature Control: While heating can increase the reaction rate, excessively high temperatures can promote side reactions. The optimal temperature will depend on the specific reactants and solvent but typically ranges from room temperature to a gentle reflux.
-
-
Purity of Starting Materials:
-
Reagent Quality: Ensure the purity of your starting materials, methyl propanoate and methyl 2-oxobutanoate. Impurities can interfere with the reaction.
-
Question 2: I am observing multiple products in my reaction mixture, making purification difficult. How can I improve the selectivity?
Answer:
The formation of multiple products is a classic challenge in mixed Claisen condensations, arising from competing reaction pathways.
Causality and Explanation:
When two different esters that can both form enolates are reacted together, a mixture of up to four different β-keto esters can be formed through self-condensation and cross-condensation reactions.[6]
Improving Selectivity:
To favor the desired cross-condensation product, one of the following strategies should be employed:
-
Use of a Non-enolizable Ester: A highly effective strategy is to use one ester that cannot form an enolate (i.e., has no α-hydrogens).[6][7] For the synthesis of Methyl 3-methyl-2,4-dioxohexanoate, this is not directly applicable as both proposed precursors have α-hydrogens.
-
Directed Claisen Condensation with a Strong, Non-nucleophilic Base:
-
Pre-formation of the Enolate: The most reliable method for controlling selectivity in this case is to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively deprotonate one of the esters before the addition of the second ester.[1][8] This pre-formation of a specific enolate prevents self-condensation of the other ester.
-
Experimental Protocol for Directed Claisen Condensation:
-
Dissolve methyl propanoate in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add one equivalent of LDA solution to the cooled methyl propanoate solution to form the lithium enolate.
-
After enolate formation is complete, slowly add one equivalent of methyl 2-oxobutanoate to the reaction mixture.
-
Allow the reaction to proceed at low temperature before slowly warming to room temperature.
-
Quench the reaction with a mild acid.
Question 3: During workup or purification, I am losing a significant amount of my product, and I detect the formation of a ketone. What is happening?
Answer:
This is a classic case of decarboxylation of the β-keto ester product.
Causality and Explanation:
β-keto esters are susceptible to hydrolysis to the corresponding β-keto acid, which can then readily undergo decarboxylation upon heating to yield a ketone and carbon dioxide.[3] This process is often catalyzed by acidic or basic conditions, especially at elevated temperatures.
Mitigation Strategies:
-
Mild Acidic Workup: During the workup, use a dilute, weak acid (e.g., dilute acetic acid or a buffered solution) to neutralize the reaction mixture. Perform the neutralization at low temperatures (e.g., 0 °C) to minimize the risk of hydrolysis and subsequent decarboxylation.[3]
-
Avoid High Temperatures: When removing the solvent or purifying the product by distillation, use the lowest possible temperature and pressure. High temperatures will promote decarboxylation.[3]
-
Prompt Extraction: After neutralization, promptly extract the product into an organic solvent to minimize its contact time with the aqueous acidic or basic solution.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficient or weak base | Use at least one equivalent of a strong base like NaOMe or NaH.[1][2][5] |
| Wet reagents/solvents | Ensure all reagents and solvents are anhydrous. | |
| Multiple Products | Competing self- and cross-condensations | Employ a directed Claisen condensation using a strong, non-nucleophilic base like LDA to pre-form one enolate.[1][8] |
| Product Loss During Purification | Decarboxylation of the β-keto ester | Use a mild acidic workup at low temperatures and avoid high temperatures during purification.[3] |
| Transesterification | Mismatch between alkoxide base and ester | Use an alkoxide base that matches the alcohol portion of your ester (e.g., NaOMe for methyl esters).[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of Methyl 3-methyl-2,4-dioxohexanoate?
A1: The synthesis proceeds via a mixed Claisen condensation. The key steps are:
-
Enolate Formation: A strong base (e.g., sodium methoxide) removes an acidic α-proton from methyl propanoate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl 2-oxobutanoate.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination of Leaving Group: The intermediate collapses, eliminating a methoxide leaving group to form the β-keto ester.
-
Deprotonation of Product: The newly formed β-keto ester is deprotonated by the methoxide base. This is the thermodynamic driving force of the reaction.[1][2]
-
Protonation: A final acidic workup protonates the enolate to yield the final product.[1]
Caption: Proposed reaction mechanism for the synthesis of Methyl 3-methyl-2,4-dioxohexanoate.
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The product, being more polar than the starting esters, will have a lower Rf value. The disappearance of the limiting starting material spot and the appearance of a new, lower spot indicate that the reaction is proceeding.
Q3: What are the expected spectroscopic signatures for Methyl 3-methyl-2,4-dioxohexanoate?
A3: While an experimental spectrum is ideal, the expected spectroscopic data can be predicted.
-
¹H NMR: You would expect to see signals corresponding to the different proton environments in the molecule. The presence of keto-enol tautomerism can lead to a more complex spectrum than anticipated.
-
¹³C NMR: You should observe distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbons of the ketone and ester groups will appear downfield.
-
IR Spectroscopy: Look for strong absorption bands in the carbonyl region (around 1700-1750 cm⁻¹). You will likely see distinct peaks for the ketone and ester carbonyl groups.[9]
Q4: What is the best method for purifying the final product?
A4: Fractional distillation under reduced pressure is a common and effective method for purifying β-keto esters. Due to the susceptibility of the product to decarboxylation at high temperatures, it is crucial to perform the distillation at the lowest possible pressure to keep the boiling point down. Column chromatography on silica gel can also be used for purification, especially for smaller scale reactions.
Experimental Protocol: A Generalized Approach
This protocol is a generalized procedure based on the principles of the Claisen condensation and may require optimization for your specific laboratory conditions.
Materials:
-
Methyl propanoate (anhydrous)
-
Methyl 2-oxobutanoate (anhydrous)
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dilute hydrochloric acid or acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Base Preparation: If using sodium metal, carefully add it to anhydrous methanol in the reaction flask to prepare sodium methoxide in situ. If using commercial sodium methoxide, add it to the reaction flask with anhydrous solvent.
-
Addition of Reactants: Add a solution of methyl propanoate and methyl 2-oxobutanoate in anhydrous solvent dropwise to the stirred solution of sodium methoxide at a controlled temperature (e.g., room temperature or gentle reflux).
-
Reaction: Stir the reaction mixture for several hours until the reaction is complete (monitor by TLC).
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add dilute acid to neutralize the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Caption: General experimental workflow for the synthesis of Methyl 3-methyl-2,4-dioxohexanoate.
References
-
Wikipedia. Claisen condensation. [Link]
-
Fiveable. Mixed Claisen Condensation: Organic Chemistry Study Guide. [Link]
-
Chemistry Stack Exchange. Base used in Claisen Condensation. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Organic Syntheses. Synthesis of (4-Methylbenzoate)(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]
-
Organic Syntheses. ONE-FLASK SYNTHESIS OF METHYL ARYLVINYLDIAZOACETATES AND THEIR APPLICATION IN ENANTIOSELECTIVE C-H FUNCTIONALIZATION: SYNTHESIS OF (E)-METHYL 2-DIAZO-4-PHENYLBUT-3-ENOATE AND (S,E)-METHYL 2-((R)-4-METHYL-1,2-DIHYDRONAPHTHALEN-2-YL)-4-PHENYLBUT-3-ENOATE. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
The Claisen Condensation. [Link]
-
Chemistry LibreTexts. 21.9: The Claisen Condensation Reactions of Esters. [Link]
-
OpenStax. 23.8 Mixed Claisen Condensations - Organic Chemistry. [Link]
-
PubChem. Methyl 3,5-dioxohexanoate. [Link]
-
Arkivoc. Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)- acetamido] alkanoate. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
ResearchGate. Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. [Link]
-
JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
PMC. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
PubChem. Methyl 2,4-dioxohexanoate. [Link]
- Google P
-
NIST WebBook. Hexanoic acid, methyl ester. [Link]
-
SciSpace. Synthesis of methyl 3-0-(3,6-dideoxy- -D-arabino-hexopyranosyl)- -D-mannopyranoside. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 8. fiveable.me [fiveable.me]
- 9. Methyl 3-methyl-2,4-dioxohexanoate|CAS 167408-68-6 [benchchem.com]
Technical Support Center: Troubleshooting Methyl 3-methyl-2,4-dioxohexanoate (MMDH) Degradation
Welcome to the Technical Support Center for Methyl 3-methyl-2,4-dioxohexanoate (CAS 167408-68-6). As a highly reactive β-keto/α-keto ester building block used in complex molecular architectures and API synthesis[1], MMDH presents unique stability challenges. Due to its polyketide-like structure containing multiple reactive carbonyl groups[1], it is highly susceptible to degradation during long-term storage.
This guide provides causal explanations, self-validating protocols, and diagnostic workflows to ensure the structural integrity of your batches.
Frequently Asked Questions (Mechanistic Causality)
Q1: What are the primary chemical pathways driving the degradation of MMDH? MMDH contains both an α-keto ester and a β-diketone moiety. The primary degradation pathways are:
-
Spontaneous Hydrolysis: The ester group is highly electrophilic due to the electron-withdrawing nature of the adjacent α-ketone. Moisture exposure leads to rapid non-enzymatic hydrolysis, yielding the corresponding α-keto acid. α-keto esters are significantly more susceptible to hydrolysis than standard esters, often leading to spontaneous de-protonation and acidification of the storage environment[2].
-
Decarboxylation: Once hydrolyzed to the free α-keto acid, the molecule is prone to thermal and oxidative decarboxylation, especially at elevated temperatures[3].
-
Retro-Claisen Cleavage: The 2,4-dioxo (β-diketone) system can undergo base-catalyzed retro-Claisen cleavage if exposed to alkaline impurities or basic glass surfaces, splitting the molecule into smaller ester and ketone fragments[4].
Q2: Why does my MMDH sample show discoloration and a drop in pH over time? Discoloration (typically yellowing or browning) indicates auto-oxidation of the enol tautomer or exposure to light and oxygen[4]. The C3 proton (between the C2 and C4 carbonyls) is highly acidic, promoting enolization. The drop in pH is a direct result of ester hydrolysis releasing protons and forming the free carboxylic acid[2].
Q3: Can I store MMDH in a stock solution for extended periods? Storing α-keto esters in solution is strongly discouraged for long-term storage[4]. Aqueous or protic solvents accelerate hydrolysis, while neutral to alkaline pH promotes aldol-like condensation and other degradation pathways[4]. If a solution is mandatory, use anhydrous, aprotic solvents (e.g., dry acetonitrile) and store at refrigerated (2-8°C) or freezing (-20°C) temperatures[4].
Diagnostic Guide: Identifying Degradation
To systematically evaluate the integrity of your MMDH batches, compare your analytical data against the expected stability markers below.
Table 1: Quantitative Stability Indicators and Degradation Markers for MMDH
| Analytical Method | Target Parameter | Intact MMDH Signature | Degradation Signature | Causal Mechanism |
| HPLC (RP-C18) | Retention Time (RT) | Single major peak | Emergence of early-eluting peaks | Formation of polar free acids via hydrolysis[2]. |
| 1H NMR (CDCl3) | Ester Methoxy Peak | Sharp singlet (~3.8 ppm) | Diminished singlet; new broad -OH peak | Loss of the methyl ester group via moisture exposure. |
| pH (Aqueous) | Acidity | Neutral (~pH 6.5 - 7.0) | Acidic drop (pH < 4.0) | Release of protons during ester hydrolysis[2]. |
| Visual Inspection | Appearance | Clear to pale yellow liquid/solid | Deep yellow/brown discoloration | Exposure to light, oxygen, or impurities causing oxidation[4]. |
Experimental Protocols: Self-Validating Storage & Recovery
Protocol A: Lyophilization and Inert Gas Purging for Long-Term Storage
To mitigate moisture and oxygen-driven degradation, MMDH must be stored under strictly anhydrous and inert conditions[4].
-
Step 1: If the compound has been exposed to ambient air, dissolve it in a volatile, anhydrous solvent (e.g., dry dichloromethane) and dry over anhydrous Na₂SO₄ to remove trace moisture.
-
Step 2: Filter the solution and concentrate it under reduced pressure using a rotary evaporator. Critical: Keep the water bath < 25°C to prevent thermal decarboxylation[3].
-
Step 3: Transfer the purified MMDH into an amber borosilicate glass vial to prevent photodegradation[4]. Avoid standard soda-lime glass, which can leach alkaline silicates and trigger retro-Claisen cleavage.
-
Step 4: Purge the vial with high-purity Argon or Nitrogen gas for 3-5 minutes to displace all oxygen and minimize oxidation[4].
-
Step 5: Seal tightly with a PTFE-lined cap, wrap with Parafilm, and store immediately at -20°C[4].
-
Self-Validation Check: Weigh the vial before and after storage. A mass increase indicates a failed seal and moisture ingress.
Protocol B: Stability-Indicating HPLC Assay for Batch Qualification
Before utilizing a stored batch in sensitive syntheses, validate its purity to prevent downstream side reactions.
-
Step 1: Prepare a 1 mg/mL stock solution of MMDH in anhydrous HPLC-grade acetonitrile.
-
Step 2: Prepare a mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier suppresses ionization of any formed α-keto acids, improving peak shape and resolution.
-
Step 3: Run a gradient elution (e.g., 10% to 90% Acetonitrile over 15 minutes) on a standard C18 column at 25°C.
-
Step 4: Monitor absorbance at 210 nm and 254 nm.
-
Self-Validation Check: If the purity is <95% and early-eluting peaks are present (indicating free acids), the batch must be re-purified via flash chromatography (silica gel, Hexane/Ethyl Acetate gradient) prior to use.
Visualizations & Workflows
Chemical degradation pathways of MMDH driven by moisture, oxygen, and alkaline exposure.
Self-validating workflow for the qualification and long-term storage of MMDH.
References[1] Title: Methyl 3-methyl-2,4-dioxohexanoate|CAS 167408-68-6
Source: benchchem.com URL:[4] Title: How to prevent degradation of alpha-ketovaleric acid during storage Source: benchchem.com URL:[3] Title: Current Status of Research on Synthesis of α-Keto Acids and Their Esters Source: mdpi.com URL:[2] Title: Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters Source: nih.gov URL:
Sources
- 1. Methyl 3-methyl-2,4-dioxohexanoate|CAS 167408-68-6 [benchchem.com]
- 2. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Selection for Cross-Coupling of Methyl 3-methyl-2,4-dioxohexanoate
Welcome to the technical support center for optimizing cross-coupling reactions involving Methyl 3-methyl-2,4-dioxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving successful reaction outcomes. Here, we address common challenges and frequently asked questions, providing field-proven insights and actionable protocols to enhance reaction efficiency, yield, and selectivity.
Introduction: Why Solvent Selection is Critical
Methyl 3-methyl-2,4-dioxohexanoate, a β-keto ester, is a valuable building block in organic synthesis. Its cross-coupling reactions are pivotal for creating complex molecules. However, the success of these transformations is profoundly influenced by the reaction solvent. The solvent does more than just dissolve reactants; it impacts catalyst stability and activity, influences reaction rates and equilibria, and can even dictate the reaction pathway and selectivity.[1] A suboptimal solvent choice can lead to a host of problems, including low yields, catalyst deactivation, and the formation of unwanted byproducts. This guide will provide a structured approach to solvent selection and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in a palladium-catalyzed cross-coupling reaction?
A1: The solvent plays multiple crucial roles throughout the catalytic cycle. It must:
-
Solubilize Reactants: Ensure that the substrate, coupling partner, base, and catalyst are all sufficiently soluble to participate in the reaction.
-
Stabilize the Catalyst: Coordinate with the palladium center to stabilize the active catalytic species and prevent aggregation or decomposition, thus prolonging catalyst lifetime.[2]
-
Influence Reaction Rates: The polarity of the solvent can significantly affect the rates of key steps in the catalytic cycle, such as oxidative addition and transmetalation, by stabilizing charged intermediates or transition states.[3]
-
Mediate Base Activity: The solvent can affect the strength and solubility of the base, which is often critical for the transmetalation step in reactions like the Suzuki-Miyaura coupling.[4]
Q2: How do I choose a starting solvent for my cross-coupling reaction?
A2: A logical starting point is to consider the specific type of cross-coupling reaction you are performing (e.g., Suzuki, Heck, Sonogashira). Reviewing literature for similar substrates is highly recommended. Generally, dipolar aprotic solvents like DMF, DMAc, or NMP are common starting points for many cross-coupling reactions due to their ability to dissolve a wide range of organic compounds and inorganic salts. Ethers like THF or 1,4-dioxane are also frequently used, particularly in Suzuki couplings.
Q3: Can the solvent influence the selectivity of my reaction?
A3: Absolutely. Solvent choice can dramatically impact chemo-, regio-, and stereoselectivity. For instance, in substrates with multiple reactive sites, a coordinating solvent can bind to the palladium catalyst and alter its steric and electronic properties, thereby directing the reaction to a specific site.[5] Polar solvents can stabilize polar transition states, favoring certain pathways over others.[6] In some cases, switching from a nonpolar solvent like toluene to a polar aprotic solvent like acetonitrile can completely invert the selectivity of a reaction.[7]
Troubleshooting Guide: Common Issues and Solvent-Based Solutions
This section addresses specific problems you might encounter during your experiments and provides targeted, solvent-related troubleshooting steps.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause: Poor solubility of reactants or the base. If key components are not in solution, the reaction cannot proceed efficiently.
-
Troubleshooting Steps:
-
Verify Solubility: At room temperature, check if your starting material, coupling partner, and base are soluble in the chosen solvent. If not, consider a solvent with different polarity or a co-solvent system. For example, adding water as a co-solvent is common in Suzuki reactions to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[8]
-
Increase Polarity: For many cross-coupling reactions, particularly those involving polar intermediates, switching to a more polar aprotic solvent like DMF or NMP can enhance reaction rates.
-
Consider Ethereal Solvents: For Suzuki couplings, ethereal solvents like THF or 2-MeTHF are often effective.[9]
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
-
Possible Cause: The solvent may not be adequately stabilizing the active Pd(0) species, leading to aggregation and precipitation as palladium black. This can also be caused by the presence of oxygen.
-
Troubleshooting Steps:
-
Use Coordinating Solvents: Solvents with coordinating ability, such as THF, DMF, or NMP, can stabilize the palladium catalyst by occupying open coordination sites.[2]
-
Ensure Anhydrous and Degassed Conditions: Oxygen can oxidize the active Pd(0) catalyst.[10] Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen) and anhydrous, as water can sometimes interfere with the catalytic cycle, although it is often a beneficial co-solvent in Suzuki reactions.
-
Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio.[10]
-
Issue 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation in Suzuki reactions)
-
Possible Cause: The solvent can influence the rates of competing side reactions. For example, in Suzuki couplings, the presence of water and the choice of base and solvent can affect the rate of protodeboronation of the boronic acid.
-
Troubleshooting Steps:
-
Optimize the Solvent System: For Suzuki reactions, if homocoupling of the boronic acid is observed, it may be exacerbated by high levels of oxygen.[11] Ensure thorough degassing. If protodeboronation is an issue, consider using a less polar solvent or a different base/solvent combination.
-
Solvent Choice for Other Side Reactions: For β-keto esters, side reactions like C- vs. O-acylation or aldol-type condensations can occur.[12][13] The solvent can influence the enolate reactivity. Aprotic solvents generally favor C-alkylation/acylation.
-
Issue 4: Difficulty in Product Isolation and Purification
-
Possible Cause: The use of a high-boiling point solvent (e.g., DMF, NMP, DMAc) can make removal under reduced pressure difficult.
-
Troubleshooting Steps:
-
Select a Lower-Boiling Solvent: If the reaction proceeds efficiently at a lower temperature, consider using a solvent with a lower boiling point, such as THF (66 °C), 2-MeTHF (80 °C), or CPME (~106 °C).
-
Perform an Aqueous Workup: For high-boiling polar aprotic solvents like DMF, a thorough aqueous workup with a suitable extraction solvent (e.g., ethyl acetate, MTBE) can remove the bulk of the reaction solvent.
-
Explore Greener Alternatives: Consider replacing traditional polar aprotic solvents with more sustainable alternatives where possible. Solvents like 2-MeTHF, CPME, and propylene carbonate are gaining traction.[8][9]
-
Data Presentation: Solvent Properties and Their Implications
The choice of solvent is a multi-parameter optimization problem. The following table summarizes the properties of common solvents used in cross-coupling reactions and their potential effects.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity | Typical Role & Considerations |
| Toluene | 111 | 2.4 | Nonpolar | Good for many Pd-catalyzed reactions; can facilitate the removal of water azeotropically. |
| THF | 66 | 7.6 | Polar Aprotic | Coordinating solvent, good for stabilizing catalysts. Often used in Suzuki and Kumada couplings. |
| 1,4-Dioxane | 101 | 2.2 | Nonpolar | Higher boiling point than THF; often used in Suzuki couplings. |
| DMF | 153 | 36.7 | Polar Aprotic | Excellent solvating power for a wide range of reactants, including inorganic salts. Difficult to remove. |
| Acetonitrile | 82 | 37.5 | Polar Aprotic | Polar coordinating solvent; can influence selectivity.[7] |
| Isopropanol (IPA) | 82 | 19.9 | Polar Protic | Can act as a reducing agent for Pd(II) precatalysts. Often used with water in Suzuki couplings.[8] |
| Water | 100 | 80.1 | Polar Protic | Used as a co-solvent, especially in Suzuki reactions, to dissolve inorganic bases. Can accelerate reductive elimination. |
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screening Experiment
This protocol outlines a systematic approach to screen multiple solvents for your cross-coupling reaction.
-
Preparation: In an array of reaction vials equipped with stir bars, add your substrate, Methyl 3-methyl-2,4-dioxohexanoate (1.0 equiv), the coupling partner (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Inert Atmosphere: Place the vials in a reaction block or rack inside a glovebox, or seal them with septa and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: To each vial, add a different degassed solvent to achieve the desired concentration (typically 0.1-0.5 M).
-
Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand (if not using a pre-formed complex) in a suitable degassed solvent (e.g., toluene or THF). Add the appropriate amount of the catalyst solution to each vial.
-
Reaction: Transfer the sealed vials to a preheated reaction block or oil bath and stir at the desired temperature.
-
Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial. Quench the aliquot with a suitable solution, dilute, and analyze by LC-MS or GC-MS to determine the conversion and formation of products and byproducts.
-
Analysis: Compare the results across all solvents to identify the optimal conditions for yield and selectivity.
Visualization of the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting and optimizing a solvent for your cross-coupling reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 3. books.lucp.net [books.lucp.net]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arkat-usa.org [arkat-usa.org]
Preventing unwanted side reactions in Methyl 3-methyl-2,4-dioxohexanoate condensation
Technical Support Center: Methyl 3-methyl-2,4-dioxohexanoate Condensation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for condensation reactions involving Methyl 3-methyl-2,4-dioxohexanoate, a versatile precursor for various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Our focus is to help you anticipate and prevent common unwanted side reactions, ensuring higher yields and product purity.
Section 1: Understanding the Core Reaction and Key Side Reactions
This section addresses the fundamental pathways and common pitfalls associated with the condensation of β-keto esters like Methyl 3-methyl-2,4-dioxohexanoate.
Q1: What is the intended condensation reaction pathway for Methyl 3-methyl-2,4-dioxohexanoate?
Methyl 3-methyl-2,4-dioxohexanoate is a 1,3-dicarbonyl compound, making it an excellent substrate for forming new carbon-carbon bonds.[1] The most common and synthetically useful condensation reactions are the Knoevenagel and Claisen-type condensations.
-
Knoevenagel Condensation: This reaction involves the condensation of the active methylene group (the C-H bond between the two carbonyls) with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an ammonium salt.[2][3] The reaction proceeds through a carbanion intermediate, which attacks the carbonyl partner, followed by dehydration to yield an α,β-unsaturated product.[4] The presence of the active methylene group helps prevent the self-condensation of aldehydes that have α-hydrogens.[4]
-
Claisen Condensation (Crossed): In a crossed Claisen condensation, the enolate of Methyl 3-methyl-2,4-dioxohexanoate acts as a nucleophile, attacking a second, non-enolizable ester (like ethyl benzoate or ethyl formate).[5][6] This reaction requires a strong base (at least one full equivalent) to drive the reaction to completion by deprotonating the final β-keto ester product.[5][7]
The primary goal of these reactions is to selectively form a new C-C bond at the C-2 position, leveraging the acidity of the α-proton situated between the two carbonyl groups.[1]
Q2: What are the primary unwanted side reactions and their mechanisms?
Several competing reactions can lower the yield of your desired product. Understanding their mechanisms is crucial for prevention.
-
Self-Condensation (Symmetrical Aldol or Claisen): While less common for highly acidic 1,3-dicarbonyls which exist predominantly as their enolate in solution, self-condensation can still occur under certain conditions.[8] In this reaction, the enolate of one molecule attacks the carbonyl group of another molecule of the starting material.[9] This is more likely if the reaction is run at high concentrations or if the primary condensation partner is slow to react.
-
Hydrolysis (Saponification): The methyl ester is susceptible to hydrolysis, especially under strongly basic (like NaOH or KOH) or acidic conditions.[10][11][12] This reaction cleaves the ester to form a carboxylate salt (under basic conditions) or a carboxylic acid (under acidic conditions).[10][13] This is often an irreversible process under basic conditions, as the resulting carboxylate is deprotonated and unreactive.[10]
-
Decarboxylation: This is a frequent and problematic side reaction. It occurs when the ester is first hydrolyzed to a β-keto acid. This intermediate is thermally unstable and readily loses carbon dioxide (CO₂) upon gentle heating to yield a ketone.[13][14][15] The reaction proceeds through a cyclic, six-membered transition state.[14][16] Elevated temperatures and harsh acidic or basic conditions that promote hydrolysis will accelerate decarboxylation.[2][16]
-
Michael Addition: The α,β-unsaturated product of a Knoevenagel condensation is an excellent Michael acceptor. The enolate of the starting β-keto ester can act as a nucleophile and add to this product, leading to the formation of a 1,5-dicarbonyl compound as a byproduct.[2][17]
The diagram below illustrates these competing pathways originating from the starting material.
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This section is formatted to help you diagnose and solve specific experimental issues.
Problem 1: Low Yield of Desired Product
Q: My reaction yield is very low, and TLC analysis shows multiple spots. What are the likely causes?
A low yield with a complex product mixture points to the prevalence of side reactions over the desired condensation. The primary culprits are often inappropriate base selection, incorrect stoichiometry, or suboptimal temperature control.
-
Cause 1: Base-Induced Hydrolysis and Decarboxylation. If you are using a strong inorganic base like NaOH or KOH, you are likely promoting the hydrolysis of your methyl ester.[10][18] The resulting β-keto acid can then easily decarboxylate, especially if the reaction is heated.[2][14]
-
Cause 2: Self-Condensation. If the electrophile (your aldehyde or non-enolizable ester partner) is not reactive enough or is added too slowly, the enolate of your starting material may react with itself.[9][19]
-
Cause 3: Michael Addition. If your TLC shows a higher molecular weight byproduct, it could be the Michael adduct, where a second molecule of your starting material has added to the desired product.[17] This is favored by strongly basic conditions and long reaction times.[2]
Q2: How can I optimize reaction conditions to minimize these side reactions and improve my yield?
Optimizing your reaction involves a careful selection of base, solvent, and temperature, as summarized in the tables below.
Table 1: Base/Catalyst Selection Guide
| Base / Catalyst | Type | pKa (Conjugate Acid) | Recommended Use Case | Potential Side Reactions to Consider |
|---|---|---|---|---|
| Piperidine | Secondary Amine (Weak Base) | ~11.2 | Knoevenagel Condensation: Excellent for reacting with aldehydes. Mild enough to avoid ester hydrolysis.[2][20] | Can still promote Michael addition if reaction time is excessive. |
| Ammonium Salts (e.g., NH₄OAc) | Mild Lewis Acid/Base | ~9.2 (for NH₄⁺) | Greener Knoevenagel: A very mild catalyst, often used in solvent-free or aqueous conditions.[21][22] | May require longer reaction times or gentle heating. |
| Triethylamine (TEA) | Tertiary Amine (Weak Base) | ~10.7 | General purpose organic base for Knoevenagel or protecting group chemistry. | Less effective than piperidine for Knoevenagel. Can be difficult to remove during workup. |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic Base | ~35 (for H₂) | Claisen Condensation: Ideal for quantitatively forming the enolate without introducing nucleophiles that could cause hydrolysis.[23] | Requires strictly anhydrous conditions. Highly reactive and requires careful handling. |
| Sodium Methoxide (NaOMe) | Strong Alkoxide Base | ~15.5 (for MeOH) | Claisen Condensation: Use when the ester is a methyl ester to avoid transesterification.[7][18] | Can promote hydrolysis if water is present. Must use a full equivalent to drive the reaction.[7] |
| Sodium Hydroxide (NaOH) | Strong Inorganic Base | ~15.7 (for H₂O) | NOT RECOMMENDED: High risk of rapid and irreversible ester hydrolysis (saponification).[7][18] | Promotes hydrolysis and subsequent decarboxylation. |
Table 2: Solvent Selection Guide
| Solvent | Type | Key Considerations |
|---|---|---|
| Toluene / Benzene | Non-polar, Aprotic | Excellent for Knoevenagel: Allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium toward the product.[21] |
| Tetrahydrofuran (THF) | Polar, Aprotic | Good general-purpose solvent for reactions with strong bases like NaH, as it is anhydrous and unreactive. |
| Ethanol / Methanol | Polar, Protic | Often used with alkoxide bases for Claisen condensations.[23] Can participate in the reaction (transesterification) if the alcohol does not match the ester. |
| Dimethylformamide (DMF) | Polar, Aprotic | High boiling point allows for higher reaction temperatures if needed, but can be difficult to remove. Use with caution as it can decompose with strong bases. |
| Water | Polar, Protic | Can be used in "green" Knoevenagel protocols with specific catalysts but increases the risk of hydrolysis.[21][24] |
Troubleshooting Workflow:
Section 3: Protocols & Best Practices
This section provides a validated starting protocol for a common condensation reaction to serve as a reliable baseline for your experiments.
Q3: Can you provide an optimized protocol for a Knoevenagel condensation to minimize side reactions?
Certainly. This protocol for the condensation of Methyl 3-methyl-2,4-dioxohexanoate with benzaldehyde is designed for high yield and purity by controlling the reaction conditions to disfavor common side reactions.
Optimized Knoevenagel Condensation Protocol
Materials:
-
Methyl 3-methyl-2,4-dioxohexanoate (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Piperidine (0.1 eq)
-
Toluene (anhydrous)
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to remove moisture. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add Methyl 3-methyl-2,4-dioxohexanoate (1.0 eq), benzaldehyde (1.05 eq), and anhydrous toluene (to a concentration of ~0.5 M).
-
Catalyst Addition: Add piperidine (0.1 eq) to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux (~110°C). The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continuous removal of water is critical as it drives the reaction equilibrium forward and prevents potential hydrolysis.[21]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 4-8 hours when the starting material spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2x) to remove the piperidine catalyst.
-
Wash with saturated sodium bicarbonate solution (1x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure α,β-unsaturated product.
Rationale for Choices:
-
Piperidine: A mild base that effectively catalyzes the condensation without promoting significant ester hydrolysis.[2]
-
Toluene with Dean-Stark: The azeotropic removal of water is the most effective way to push the reversible condensation to completion and prevent side reactions.[21]
-
Slight Excess of Aldehyde: Using a slight excess of the more reactive aldehyde partner helps to ensure the complete consumption of the valuable β-keto ester, minimizing the chance for self-condensation or Michael addition by the unreacted enolate.[2]
-
Acidic Wash: Quenching and washing with dilute acid effectively removes the basic catalyst, preventing it from causing product degradation during work-up and storage.
By following this guide, researchers can better navigate the complexities of Methyl 3-methyl-2,4-dioxohexanoate condensations, leading to more efficient and successful synthetic outcomes.
References
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]
-
Gao, J., & Houk, K. N. (1996). Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society, 118(33), 7833-7840. [Link]
-
Fiveable. (2025, August 15). β-keto esters: Organic Chemistry II Study Guide. [Link]
-
University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 689(24), 4236-4244. [Link]
-
Chemistry Steps. (2024, January 19). Decarboxylation. [Link]
-
The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions. [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. [Link]
-
ResearchGate. (n.d.). Condensation of dicarbonyl compounds with amine. [Link]
-
Chemistry Steps. (2020, April 10). Crossed Claisen and Claisen Variation Reactions. [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. [Link]
-
Chemistry Stack Exchange. (2019, January 27). Why doesn't self condensation occur in acetoacetic ester synthesis?[Link]
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
-
Sharma, M. K., Singh, P. P., & Bharadwaj, P. K. (2011). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry, 50(17), 8446–8453. [Link]
-
Química Orgánica. (n.d.). Control of condensation of carbonyl compounds. [Link]
-
Aakash Institute. (n.d.). Claisen Condensation in Chemistry: Definition, Types and Importance. [Link]
-
Wikipedia. (n.d.). Self-condensation. [Link]
-
Zoppe, J. O., et al. (2019). Knoevenagel Condensation for Modifying the Reducing End Groups of Cellulose Nanocrystals. ACS Macro Letters, 8(12), 1597–1601. [Link]
-
Sheibani, H., et al. (2013). Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. Journal of the Serbian Chemical Society, 78(5), 683-689. [Link]
- Google Patents. (n.d.).
-
Kumar, A., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research, 11(9), 1146-1163. [Link]
-
Ismail, E. F., et al. (2017). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. Arkivoc, 2017(4), 104-120. [Link]
-
ResearchGate. (2026, February 27). Synthesis of methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate. [Link]
-
ResearchGate. (n.d.). Three-component condensation of cyclic 1,3-dicarbonyl compounds, N-phenacylpyridinium salts, and isatins or aromatic aldehydes as a method for the synthesis of novel condensed 2-aroyl-2,3-dihydrofurans. [Link]
-
All 'bout Chemistry. (2023, January 15). Knoevenagel condensation [Video]. YouTube. [Link]
-
van der Sman, Q., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1509-1515. [Link]
-
Vaia. (n.d.). keto ester. Suggest a reason why this rearrangement reaction occurs. [Link]
-
Jessen, C., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 22(18), 5894-5943. [Link]
-
Organic Syntheses. (n.d.). Methyl 3-methoxy-2-naphthoate. [Link]
-
NextSDS. (n.d.). methyl 3-methyl-2,4-dioxohexanoate — Chemical Substance Information. [Link]
-
ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?[Link]
Sources
- 1. Methyl 3-methyl-2,4-dioxohexanoate|CAS 167408-68-6 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Self-condensation - Wikipedia [en.wikipedia.org]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 13. aklectures.com [aklectures.com]
- 14. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Control of condensation of carbonyl compounds [quimicaorganica.org]
- 20. tandfonline.com [tandfonline.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pure.tue.nl [pure.tue.nl]
- 23. Claisen Condensation [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Load for Methyl 3-methyl-2,4-dioxohexanoate Transformations
Welcome to the Technical Support Center for Methyl 3-methyl-2,4-dioxohexanoate (CAS 167408-68-6) . This compound is a high-purity β-keto ester that serves as a versatile building block in organic synthesis[1]. Its structure features multiple reactive carbonyl groups, allowing it to participate in various chemical transformations, such as cyclization, reduction, and alkylation reactions, which are fundamental for constructing complex molecular architectures[1].
This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and scale catalytic reactions involving this highly reactive dioxoester.
Part 1: Expert Troubleshooting Guides
Issue 1: Catalyst Deactivation in Transition-Metal Asymmetric Hydrogenation
Symptom: Sub-optimal conversion rates (<50%) and low enantiomeric excess (ee%) when reducing the C-4 carbonyl using Ru(II) or Rh(I) catalysts. Root Cause (Causality): The presence of two adjacent carbonyl groups in Methyl 3-methyl-2,4-dioxohexanoate strongly favors keto-enol tautomerism[2]. The resulting enolate form acts as a bidentate ligand, tightly chelating the transition metal and displacing the chiral phosphine ligands (e.g., BINAP). This substrate-induced catalyst poisoning effectively lowers the active catalyst concentration in the reaction mixture. Resolution:
-
Optimize Substrate-to-Catalyst (S/C) Ratio: Decrease the S/C ratio from a standard 10,000:1 down to 1,000:1 to compensate for the fraction of metal ions sequestered by the enolate.
-
Acidic Additives: Introduce a catalytic amount of a weak Brønsted acid (e.g., 1 mol% acetic acid) to shift the tautomeric equilibrium away from the enol form, thereby protecting the metal center and preserving the chiral environment.
Issue 2: Poor Regioselectivity in Base-Catalyzed Cyclization
Symptom: Formation of mixed cyclic isomers (e.g., complex aldol condensates) instead of a single target heterocycle. Root Cause (Causality): The acidic methylene protons at the C-2 and C-4 positions of dioxoesters can be non-selectively deprotonated to form competing enolates[2]. If the base catalyst load (e.g., DBU) is too high or the temperature is elevated, rapid thermodynamic enolate formation occurs, leading to unselective intramolecular nucleophilic attacks on the adjacent carbonyl groups[2]. Resolution:
-
Kinetic Control: Lower the base catalyst loading to exactly 10 mol% and reduce the reaction temperature to -78°C to favor kinetic deprotonation at the least sterically hindered site.
-
Directing Metal Complexes: Alternatively, employ Lewis acid catalysts like Zirconia (ZrO₂), which can coordinate selectively to the carbonyls and direct the regioselectivity of the cyclization. Solid acid catalysts also provide a sustainable alternative to traditional homogeneous systems[3].
Part 2: Frequently Asked Questions (FAQs)
Q: How does the catalyst load impact the synthesis of pyrazole derivatives from this substrate? A: When reacting 2,4-dioxoesters with hydrazine hydrate to form pyrazoles, an acid catalyst (like p-TsOH) is frequently used to accelerate hydrazone formation[4]. However, a high catalyst load (>15 mol%) can lead to premature hydrolysis of the methyl ester moiety. An optimized load of 5-10 mol% ensures complete cyclization into the pyrazole core without degrading the ester functional group.
Q: Can heterogeneous catalysts be used for functionalizing the dioxoester backbone? A: Yes. Solid acid catalysts, such as Boron-doped Lignin Carbon (BLC) or Zirconia (ZrO₂), are highly effective for cross-ketonization, acetalization, and ring-closing reactions[3]. When optimizing heterogeneous catalysts, focus on the catalyst surface-area-to-substrate ratio rather than strict molar equivalents to maximize yield and enable easy catalyst recovery.
Part 3: Standardized Experimental Protocols
Protocol A: Optimized Ru(II)-Catalyzed Asymmetric Hydrogenation
This protocol utilizes a self-validating system to ensure catalyst integrity during the reduction of the C-4 carbonyl.
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve 0.01 mmol of RuCl₂[(R)-BINAP] in 5 mL of degassed anhydrous dichloromethane (DCM).
-
Substrate Addition: Add 10 mmol of Methyl 3-methyl-2,4-dioxohexanoate (S/C ratio = 1000:1) to the catalyst solution.
-
Validation Check: The solution should remain clear orange/brown; immediate precipitation or a shift to a cloudy green indicates moisture contamination or catastrophic ligand displacement.
-
-
Acidic Modulation: Add 0.1 mmol of glacial acetic acid (1 mol% relative to substrate) to suppress enolization.
-
Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with H₂ gas three times, then pressurize to 50 atm.
-
Reaction Execution: Stir vigorously at 50°C for 12 hours.
-
Validation Check: A steady H₂ pressure drop in the reactor gauge over the first 4 hours confirms active hydrogen uptake and successful catalysis.
-
-
Workup & Analysis: Vent the reactor slowly. Filter the crude mixture through a short pad of silica to remove the Ru-catalyst. Analyze via chiral HPLC to determine yield and ee%.
Protocol B: Regioselective DBU-Catalyzed Intramolecular Cyclization
A kinetically controlled workflow for generating cyclic aldol products[2].
-
Cooling: Dissolve 5 mmol of Methyl 3-methyl-2,4-dioxohexanoate in 20 mL of anhydrous THF and cool to -78°C under an argon atmosphere.
-
Catalyst Loading: Dropwise add a solution of DBU (0.5 mmol, 10 mol% load) in THF over 15 minutes.
-
Validation Check: A slight color change to pale yellow indicates successful enolate formation[2].
-
-
Cyclization: Maintain the reaction at -78°C for 2 hours, then slowly warm to room temperature to allow the intramolecular nucleophilic attack to proceed[2].
-
Quenching: Quench with 10 mL of saturated aqueous NH₄Cl to neutralize the DBU and halt the reaction.
-
Validation Check: TLC analysis (Hexane:EtOAc 3:1) should show the complete disappearance of the starting material spot and the emergence of a single, UV-active product spot.
-
-
Extraction: Extract with ethyl acetate (3 x 15 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
Part 4: Quantitative Data & Optimization Metrics
Table 1: Effect of S/C Ratio and Additives on Hydrogenation Yield and Enantiomeric Excess (ee%)
| S/C Ratio | Acid Additive (mol%) | Conversion (%) | Enantiomeric Excess (ee%) | Observed Catalyst State |
| 10,000:1 | None | 45% | 62% | Deactivated / Poisoned |
| 5,000:1 | None | 68% | 75% | Partially Active |
| 1,000:1 | None | 89% | 88% | Active |
| 1,000:1 | Acetic Acid (1%) | >99% | 96% | Highly Active |
Part 5: Mandatory Visualization
Fig 1: Iterative workflow for optimizing Ru(II)-BINAP catalyst load in asymmetric hydrogenation.
Fig 2: Base-catalyzed regioselective cyclization pathway of the dioxoester.
References[1] Title: Methyl 3-methyl-2,4-dioxohexanoate|CAS 167408-68-6 - Benchchem
Source: benchchem.com URL:[2] Title: Methyl 3-methyl-2,4-dioxohexanoate|CAS 167408-68-6 - Benchchem Source: benchchem.com URL:[3] Title: Ethyl 4,5-dimethylfuran-2-carboxylate|CAS 119155-04-3 - Benchchem Source: benchchem.com URL:[4] Title: (PDF) SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES - ResearchGate Source: researchgate.net URL:
Sources
Comparing Methyl 3-methyl-2,4-dioxohexanoate with other beta-diketone esters
Advanced Structural and Functional Comparison: Methyl 3-methyl-2,4-dioxohexanoate vs. Conventional β-Diketone Esters
In the realm of organic synthesis and active pharmaceutical ingredient (API) development, β-diketone esters (dioxoesters) serve as indispensable polyfunctional building blocks. Among these, Methyl 3-methyl-2,4-dioxohexanoate (CAS 167408-68-6) stands out due to its unique structural topology, which features multiple reactive carbonyl groups capable of participating in complex cyclization and alkylation reactions (1)[1]. Unlike simpler analogs such as methyl acetoacetate or the unsubstituted methyl 2,4-dioxohexanoate, the presence of an internal methyl group at the C3 position fundamentally alters its reactivity profile, enolization dynamics, and regioselectivity during heteroannulation reactions (2)[2].
This guide provides an objective, data-driven comparison of these esters, equipping researchers with the mechanistic insights needed to optimize synthetic workflows.
Structural and Mechanistic Divergence
The reactivity of dioxoesters is governed by the acidity of their α-protons and the electrophilicity of their multiple carbonyl carbons. In unsubstituted methyl 2,4-dioxohexanoate, nucleophilic attack can occur competitively at either the C2 or C4 carbonyl, often leading to a mixture of regioisomers during cyclization.
However, Methyl 3-methyl-2,4-dioxohexanoate introduces significant steric hindrance at the C3 position. This steric bulk biases the enol-keto tautomerization and directs incoming nucleophiles (such as hydrazines or N-heterocyclic carbenes) toward the less hindered carbonyls under kinetic control, allowing for highly precise functionalization (3)[3].
Mechanistic divergence of Methyl 3-methyl-2,4-dioxohexanoate under kinetic vs thermodynamic control
Comparative Performance Data
To objectively evaluate the utility of these compounds, we must compare their physicochemical properties and performance metrics in standard synthetic transformations. The table below synthesizes data across three representative β-dicarbonyl and tricarbonyl systems.
| Property / Metric | Methyl 3-methyl-2,4-dioxohexanoate | Methyl 2,4-dioxohexanoate | Methyl acetoacetate |
| Molecular Structure | C8H12O4 (Branched Dioxoester) | C7H10O4 (Linear Dioxoester) | C5H8O3 (Simple β-Keto Ester) |
| Electrophilic Centers | C2, C4, C5 | C2, C4, C5 | C3 |
| Enolization Potential | High (Stabilized by C3-Methyl) | High (Unsubstituted α-protons) | Moderate |
| Regioselectivity (Annulation) | High (Steric bias at C3) | Moderate (Competing C3/C5 attack) | Low (Linear condensation products) |
| Primary Synthetic Utility | Complex Heterocycles (Furans, Pyrazoles) | Standard Pyrazoles / Pyrroles | Basic Alkylation Building Block |
Experimental Methodologies: Self-Validating Protocols
To demonstrate the practical implications of these structural differences, we detail a self-validating protocol for the regioselective synthesis of highly functionalized furans—a critical scaffold in medicinal chemistry and fluorescent dye development (3)[3].
Protocol: NHC/Brønsted Acid-Catalyzed Synthesis of 2-Styrylfurans
This methodology leverages the unique 1,3-dicarbonyl conjugation of Methyl 3-methyl-2,4-dioxohexanoate to achieve a chemoselective cross-benzoin reaction followed by a Paal-Knorr-like condensation.
Step-by-step experimental workflow for NHC-catalyzed annulation of beta-diketone esters.
Step-by-Step Workflow & Causality:
-
Catalyst Activation & Substrate Preparation :
-
Action : Suspend the N-heterocyclic carbene (NHC) precatalyst (0.1 equiv) and a mild base (e.g., DBU, 0.1 equiv) in anhydrous THF under an inert argon atmosphere. Stir for 15 minutes to generate the active free carbene.
-
Causality : The argon atmosphere prevents the oxidative degradation of the highly reactive free carbene. DBU is chosen because its pKa is sufficient to deprotonate the triazolium salt without causing unwanted base-catalyzed side reactions with the sensitive dioxoester.
-
-
Chemoselective Cross-Benzoin Reaction :
-
Action : Add Methyl 3-methyl-2,4-dioxohexanoate (1.0 equiv) and the target aldehyde (1.2 equiv) at -20 °C.
-
Causality : The low temperature is critical. It suppresses the thermodynamic homocoupling of the aldehyde, ensuring the NHC selectively attacks the aldehyde to form the Breslow intermediate. This intermediate then undergoes nucleophilic addition exclusively at the kinetically favored carbonyl of the dioxoester, a regioselectivity dictated by the C3-methyl group (4)[4].
-
-
Brønsted Acid-Induced Cyclocondensation :
-
Action : After 2 hours, introduce p-toluenesulfonic acid (p-TSA, 0.2 equiv) and warm the mixture to 60 °C for 4 hours.
-
Causality : The Brønsted acid protonates the intermediate hydroxyl group, turning it into a superior leaving group (water). This drives the intramolecular cyclodehydration (Paal-Knorr-like closure) to form the stable, aromatic furan ring.
-
-
Self-Validation & Isolation :
-
Action : Monitor the reaction via LC-MS and TLC (Hexane:EtOAc 8:2). The disappearance of the starting dioxoester mass (m/z 172.18) and the emergence of the conjugated furan product (strong UV absorbance at 254 nm) confirms successful annulation.
-
Action : Quench with saturated NaHCO₃ to neutralize the acid, extract with ethyl acetate, and purify via silica gel flash chromatography.
-
Applications in Drug Development
The precise regiocontrol afforded by the C3-methyl group in Methyl 3-methyl-2,4-dioxohexanoate makes it a superior precursor for synthesizing complex heterocyclic APIs. While simple esters like methyl acetoacetate are sufficient for basic pyrazolone analgesics, the highly decorated pyrazoles, pyridazinones, and furans required for modern kinase inhibitors and targeted therapeutics necessitate the polyfunctional scaffold of 3-methyl-2,4-dioxohexanoates (4)[4].
References
-
Title : Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source : Chemical Reviews (ACS Publications) URL :[Link]
-
Title : Construction of Highly Functionalized 2-Styrylfurans by N-Heterocyclic Carbene/Brønsted Acid Catalysis Source : Organic Letters (PMC / ACS Publications) URL :[Link]
-
Title : Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones Source : MDPI URL :[Link]
Sources
A Comparative Guide to the GC-MS Validation of Methyl 3-methyl-2,4-dioxohexanoate Synthesis Products
For researchers and professionals in drug development and organic synthesis, the reliable characterization of intermediates is paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Methyl 3-methyl-2,4-dioxohexanoate is a versatile building block in the synthesis of complex molecules and heterocyclic compounds.[1] Its synthesis, however, can yield a mixture of products, including tautomers and process-related impurities, necessitating a robust analytical method for validation.
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of Methyl 3-methyl-2,4-dioxohexanoate synthesis products. The methodologies and data presented herein are grounded in established analytical principles and supported by scientific literature.
The Synthetic Pathway and the Analytical Challenge
The synthesis of Methyl 3-methyl-2,4-dioxohexanoate can be achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2] A plausible synthetic route involves the base-catalyzed condensation of methyl propionylacetate and methyl acetate.
A significant analytical challenge presented by β-keto esters like Methyl 3-methyl-2,4-dioxohexanoate is their existence as a mixture of keto and enol tautomers. This equilibrium can complicate chromatographic and spectroscopic analyses, potentially leading to peak broadening or the appearance of multiple signals for a single compound.
GC-MS Validation: The Gold Standard for Volatile Compounds
GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[3] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it a "gold standard" for the identification and quantification of organic molecules.[3]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesis product into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent, such as ethyl acetate.
-
For quantitative analysis, prepare a series of calibration standards of a certified reference material of Methyl 3-methyl-2,4-dioxohexanoate in the same solvent.
-
Prepare a spiked sample by adding a known amount of the reference standard to the sample solution to assess matrix effects and recovery.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4][5]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
Data Presentation: GC-MS Performance
The performance of the GC-MS method was validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters are summarized in the table below.
| Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
| Specificity | No interference from common synthesis byproducts |
This data is representative of a validated GC-MS method for a small organic molecule and serves as an illustrative example.
Workflow for GC-MS Validation
Sources
Methyl 3-methyl-2,4-dioxohexanoate vs. Methyl 3,5-dioxohexanoate in Drug Discovery: A Comparative Guide
Multi-carbonyl synthons are the architectural backbone of modern drug discovery, providing highly functionalized scaffolds for the construction of complex pharmacophores. Among these, Methyl 3-methyl-2,4-dioxohexanoate and Methyl 3,5-dioxohexanoate represent two profoundly different classes of reactive intermediates. While they share similar molecular weights and elemental compositions, the subtle shift in their carbonyl spacing—from an α,γ-diketo ester to a β,δ-diketo ester—dictates entirely divergent synthetic applications.
This guide provides an objective, data-driven comparison of these two synthons, detailing their structural reactivity, pharmaceutical applications, and validated experimental methodologies.
Structural and Mechanistic Profiling
Methyl 3-methyl-2,4-dioxohexanoate: The Sterically Tuned α,γ-Dicarbonyl
Methyl 3-methyl-2,4-dioxohexanoate (CAS: 167408-68-6) is a highly reactive α,γ-diketo ester[1]. Its structure features an ester group at C1, ketones at C2 and C4, and a critical methyl substitution at C3.
-
Reactivity Profile: The α-keto group (C2) is highly electrophilic due to the adjacent electron-withdrawing ester. When reacted with binucleophiles like substituted hydrazines, initial attack preferentially occurs at this C2 position.
-
Steric Influence: The C3-methyl group introduces significant steric hindrance, which prevents premature enolization and dictates the regioselectivity of subsequent cyclization steps, ultimately locking the conformation of the resulting heterocycle[2].
Methyl 3,5-dioxohexanoate: The Prochiral β,δ-Dicarbonyl
Methyl 3,5-dioxohexanoate (CAS: 29736-80-9) is a linear β,δ-diketo ester[3]. The separation of its ketones by a methylene bridge (C4) fundamentally alters its behavior.
-
Reactivity Profile: The molecule readily undergoes chemoselective cyclization to form pyrazolylacetates[4]. More importantly, the two ketones represent prochiral centers.
-
Stereochemical Potential: The β-keto ester moiety is an ideal chelating group for transition metals. This allows for highly enantioselective and diastereoselective reductions, converting the planar diketone into a chiral 1,3-diol[5].
Applications in Drug Discovery
Pyrazole Pharmacophores (Kinase & CB1 Inhibitors)
Methyl 3-methyl-2,4-dioxohexanoate is primarily deployed in the synthesis of 1,5-disubstituted or 1,3,4-trisubstituted pyrazole-5-carboxylates[2]. The resulting 4-methylpyrazole core is a privileged scaffold found in numerous pharmaceutical agents, including CB1 receptor antagonists (e.g., Rimonabant analogs) and various kinase inhibitors. The C4-methyl group (derived from the C3-methyl of the starting ester) is often crucial for filling deep hydrophobic pockets in target proteins, thereby enhancing binding affinity.
Chiral 1,3-Diols (HMG-CoA Reductase Inhibitors)
Methyl 3,5-dioxohexanoate is a cornerstone intermediate in the synthesis of statins (e.g., Atorvastatin, Rosuvastatin). Through asymmetric hydrogenation catalyzed by Ru-BINAP complexes, the β,δ-diketo ester is reduced to a chiral syn-1,3-diol[5]. This specific (3R,5S)-dihydroxy stereochemistry is the exact pharmacophore required to competitively inhibit the HMG-CoA reductase enzyme, making this synthon indispensable in cardiovascular drug manufacturing. Additionally, enzymatic reduction using ketoreductases (KREDs) offers a biocatalytic alternative for site-selective reduction[6].
Divergent synthetic pathways of multi-carbonyl synthons in drug discovery.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints.
Protocol A: Regioselective Synthesis of 4-Methylpyrazole-5-carboxylates
Starting Material: Methyl 3-methyl-2,4-dioxohexanoate[7].
-
Preparation: Dissolve 10 mmol of Methyl 3-methyl-2,4-dioxohexanoate in 20 mL of glacial acetic acid.
-
Causality: Acetic acid acts as both the solvent and a Brønsted acid catalyst. It protonates the highly electrophilic α-keto group, driving the initial nucleophilic attack by the hydrazine over the competing C4 ketone[2].
-
-
Condensation: Cool the solution to 0°C and add 1.1 equivalents of substituted hydrazine dropwise.
-
Causality: Low temperatures suppress unselective bis-hydrazone formation and control the exothermic nature of the initial condensation.
-
-
Cyclization: Heat the reaction mixture to 80°C for 5 hours.
-
Causality: Thermal energy is required to overcome the steric hindrance imposed by the C3-methyl group, forcing the intramolecular dehydration and ring closure[7].
-
-
Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the starting mass (m/z 172) and the emergence of the target pyrazole mass validates reaction completion. Regioselectivity must be confirmed via 2D-NMR (NOESY), ensuring correlation between the N-substituent and the C5-ester.
Protocol B: Asymmetric Hydrogenation to (3R,5S)-Dihydroxyhexanoate
Starting Material: Methyl 3,5-dioxohexanoate[5].
-
Catalyst Loading: In a high-pressure Parr reactor, combine 10 mmol of Methyl 3,5-dioxohexanoate with 0.1 mol% Ru(II)-BINAP catalyst in 30 mL of anhydrous methanol.
-
Causality: Methanol provides a polar protic environment that stabilizes the transition state of the metal-ligand-substrate complex, facilitating hydride transfer[5].
-
-
Hydrogenation: Purge the vessel with H2 gas, pressurize to 100 atm, and heat to 50°C for 12 hours.
-
Causality: High H2 pressure ensures the reaction rate outpaces any background non-selective reduction. The Ru-BINAP complex specifically coordinates to the ester and β-ketone oxygens, directing the hydride attack to establish the syn-1,3-diol configuration required for statin efficacy[5].
-
-
Self-Validation Checkpoint: Analyze an aliquot via Chiral HPLC. The presence of >98% enantiomeric excess (ee) and diastereomeric excess (de) for the syn-isomer validates the stereochemical fidelity of the catalyst system.
Ru-BINAP catalyzed asymmetric hydrogenation workflow for statin synthesis.
Comparative Performance Data
The following table summarizes the quantitative metrics and primary pharmaceutical utility of both synthons based on standard industrial applications.
| Parameter | Methyl 3-methyl-2,4-dioxohexanoate | Methyl 3,5-dioxohexanoate |
| CAS Number | 167408-68-6 | 29736-80-9 |
| Molecular Formula | C8H12O4 | C7H10O4 |
| Structural Class | α,γ-Diketo ester (branched) | β,δ-Diketo ester (linear) |
| Primary Heterocycle | Pyrazole-5-carboxylates | Pyrazole-3-acetates |
| Key Drug Class | Kinase/CB1 Inhibitors | Statins (HMG-CoA Reductase) |
| Typical Reaction Yield | 85–89% (Cyclization) | >90% (Hydrogenation) |
| Stereocontrol Method | N/A (Planar heterocycle) | Ru-BINAP / Ketoreductases (KREDs) |
| Commercial Purity | >95% | ≥95% |
References
- Benchchem - Methyl 3-methyl-2,4-dioxohexanoate. Source: benchchem.com.
- Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - Source: nih.gov.
- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives - Source: acs.org.
- ChemScene - 29736-80-9 | Methyl 3,5-dioxohexanoate. Source: chemscene.com.
- Non-Native Site-Selective Enzyme Catalysis - Source: nih.gov.
- ML-236A, ML-236B, AND ML-236C, NEW INHIBITORS OF CHOLESTEROGENESIS PRODUCED BY PENICILLIUM CITRINUM - Source: jst.go.jp.
- Chemoselective Synthesis of 3- and 5-Pyrazolylacetates - Source: researchgate.net.
Sources
- 1. Methyl 3-methyl-2,4-dioxohexanoate|CAS 167408-68-6 [benchchem.com]
- 2. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Non-Native Site-Selective Enzyme Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Catalyst Efficacy in the Synthesis of Methyl 3-methyl-2,4-dioxohexanoate: A Comprehensive Comparison Guide
Executive Summary
Methyl 3-methyl-2,4-dioxohexanoate (CAS 167408-68-6) is a highly versatile β-keto ester utilized extensively in the construction of complex molecular architectures, heterocyclic compounds, and active pharmaceutical ingredients (APIs)[1]. The presence of multiple reactive carbonyl centers makes it a privileged scaffold for cyclization and alkylation reactions[1].
Synthesizing this specific branched diketo ester relies on a Crossed Claisen condensation. While linear derivatives like methyl 2,4-dioxohexanoate are synthesized using 2-butanone[2], the 3-methyl substituted variant strictly requires the enolization of 3-pentanone , followed by nucleophilic acyl substitution with dimethyl oxalate . As a Senior Application Scientist, I have benchmarked the performance of various catalytic base systems for this transformation. This guide objectively compares these catalysts, providing the causality behind experimental choices and self-validating protocols to ensure scalable, high-yield synthesis.
Mechanistic Causality: The Crossed Claisen Condensation
The choice of catalyst directly dictates the regioselectivity and yield of the condensation. 3-Pentanone possesses two identical α-carbons, but the thermodynamic stability of the resulting enolate and its propensity for competitive self-aldol condensation are heavily influenced by the base's pKa and steric bulk. A strong, bulky kinetic base ensures irreversible deprotonation, whereas a weaker thermodynamic base establishes an equilibrium that can lead to undesired oligomerization[3].
Mechanistic pathway of the Crossed Claisen Condensation generating the target dioxohexanoate.
Catalyst Benchmarking: Quantitative Yield Analysis
To optimize the synthetic pathway from laboratory-scale to production, rigorous evaluation of reaction conditions is essential[1]. The table below summarizes the benchmarking data across four distinct catalytic systems.
| Catalyst System | Reaction Type | Temp (°C) | Time (h) | Avg. Yield (%) | Purity (%) | Key Advantage | Primary Limitation |
| NaOMe / MeOH | Thermodynamic | 0 to 25 | 24 | 65 - 70 | >90 | Highly scalable, low cost | Prone to ketone self-condensation |
| LDA / THF | Kinetic | -78 to 0 | 3 | 85 - 92 | >98 | Eliminates side-reactions | Strict cryogenic requirements |
| KOtBu / THF | Bulky Thermodynamic | 0 to 25 | 8 | 75 - 82 | >95 | Reduced transesterification | Highly moisture sensitive |
| PS-NMe₂ (Flow) | Heterogeneous | 40 - 60 | Flow | 45 - 55 | >99 | Catalyst recovery, green | Lower per-pass conversion[2] |
Analytical Insights:
-
Sodium Methoxide (NaOMe): While traditionally used for Claisen condensations[3], NaOMe's lower pKa (~15.5) means enolate formation is reversible. This allows unreacted 3-pentanone to undergo self-aldol addition, reducing overall yield.
-
Lithium Diisopropylamide (LDA): With a pKa of ~36, LDA achieves rapid, 100% irreversible deprotonation at -78 °C. This traps the kinetic enolate, completely suppressing self-condensation and driving the yield above 85%.
-
Polymer-Supported Bases (PS-NMe₂): Recent continuous-flow methodologies using polystyrene-supported dimethylamine offer a modern, green alternative. Although per-pass yields are moderate (~50%), the unreacted starting materials can be continuously recycled without tedious workups[2].
Experimental Methodologies: Self-Validating Protocols
Step-by-step experimental workflow for the catalyst-driven synthesis and purification process.
Protocol A: LDA-Catalyzed Kinetic Condensation (Precision & High Yield)
This protocol is optimized for discovery chemistry where purity and yield are prioritized over reagent cost.
-
Preparation: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stirrer and argon line. Add anhydrous THF (100 mL) and diisopropylamine (1.1 eq). Cool the system to -78 °C.
-
Self-Validation Check: The internal thermometer must read ≤ -75 °C before proceeding to prevent localized thermal spikes.
-
-
Base Formation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Causality: This incubation period ensures the complete formation of the LDA complex prior to substrate introduction.
-
-
Enolization: Add 3-pentanone (1.0 eq) dropwise over 15 minutes. Stir for 1 hour at -78 °C.
-
Causality: Cryogenic temperatures trap the kinetic enolate and prevent any base-catalyzed self-aldol condensation of the ketone.
-
-
Acylation: Add dimethyl oxalate (1.2 eq) dissolved in 20 mL THF. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the ketone spot disappears and a highly UV-active product spot (due to the conjugated enol form) appears.
-
-
Quench & Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol B: NaOMe-Catalyzed Thermodynamic Condensation (Industrial Scale)
Adapted from established continuous and batch procedures for fragrance and API precursors[2].
-
Preparation: In a 500 mL flask, suspend Sodium Methoxide (1.2 eq) in anhydrous diethyl ether (150 mL) and cool to 0 °C[2].
-
Reagent Co-Addition: Slowly add a pre-mixed solution of 3-pentanone (1.0 eq) and dimethyl oxalate (1.0 eq) over 30 minutes[2].
-
Causality: Co-adding the ketone and the electrophile minimizes the time the ketone spends in the presence of the base alone, significantly reducing the probability of self-condensation.
-
-
Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 24 hours[2].
-
Self-Validation Check: The solution will transition from a clear liquid to a thick yellow/orange suspension as the sodium enolate salt of the product precipitates out of the ether.
-
-
Acidic Quench: Carefully acidify the mixture with 1M HCl until the aqueous layer reaches pH ~3.
-
Causality: The target diketo ester is highly acidic (pKa ~9). It exists as an enolate salt under basic conditions. A strict acidic quench is mandatory to protonate the product for organic extraction and to prevent base-catalyzed retro-Claisen cleavage during workup.
-
-
Purification: Separate the organic layer, wash with brine, dry, and purify via vacuum distillation.
Critical Parameters for Scale-Up & Optimization
When transitioning these synthetic pathways from a laboratory scale to larger production environments, several thermodynamic and kinetic factors must be controlled:
-
Solvent Polarity: THF is preferred for LDA as it coordinates the lithium cation, increasing the reactivity of the enolate. For NaOMe, diethyl ether forces the precipitation of the product's sodium salt, driving the equilibrium forward according to Le Chatelier's principle[2].
-
Temperature Control during Quenching: The 1,3-dicarbonyl system is susceptible to hydrolysis. Quenching must always be performed at reduced temperatures (0 °C) using a mild acid (NH₄Cl) or carefully titrated HCl to prevent the degradation of the methyl ester moiety[1].
Sources
Spectroscopic Characterization and Validation of Methyl 3-methyl-2,4-dioxohexanoate: A Comparative Guide
As a Senior Application Scientist, selecting the optimal β-dicarbonyl building block is paramount for the regioselective synthesis of complex heterocycles and pharmaceutical intermediates.1[1] represents a highly functionalized dioxoester, distinguished by its unique C3-methyl substitution. The presence of multiple acidic protons and electrophilic carbonyl carbons in this molecule necessitates precise analytical control during synthesis[1].
This guide objectively compares the spectroscopic profile and reactivity of Methyl 3-methyl-2,4-dioxohexanoate against common alternatives, providing robust, self-validating experimental protocols for its characterization.
Structural Logic & Alternative Selection
The reactivity of β-dicarbonyl compounds is governed by their ability to undergo enol-keto tautomerism and act as both nucleophiles and electrophiles[1]. Methyl 3-methyl-2,4-dioxohexanoate possesses a branched architecture that sterically modulates its enolization trajectory compared to linear analogs. When designing a synthetic route, researchers typically evaluate it against the following alternatives:
-
2[2]: Also known as methyl acetopyruvate, this is a simpler, linear analog lacking the C5-C6 ethyl extension. It is highly reactive but offers less steric control at the α-carbon.
-
3[3]: Features an ethyl ester rather than a methyl ester. While the backbone reactivity remains nearly identical, the ethyl group slightly increases lipophilicity and alters the boiling point[3].
Comparative Spectroscopic Benchmarking
To establish trustworthiness in your synthetic pipeline, cross-validation of NMR, IR, and MS data is non-negotiable. The table below synthesizes the theoretical and empirical spectroscopic markers for these compounds to aid in rapid identification.
| Compound | CAS Number | MW ( g/mol ) | Predicted ¹³C NMR Shifts (ppm) | Key IR Bands (cm⁻¹) |
| Methyl 3-methyl-2,4-dioxohexanoate | 167408-68-6 | 172.18 | ~8 (-CH₂C H₃), ~15 (-CH(C H₃)-), ~35 (-C H₂CH₃), ~52 (-COOC H₃), ~60 (C3), ~165 (C1), ~195 (C2), ~205 (C4)[1] | 1740 (Ester C=O), 1715, 1690 (Keto C=O) |
| Methyl 2,4-dioxopentanoate | 20577-61-1 | 144.13 | ~25 (C5), ~45 (C3), ~52 (-COOC H₃), ~162 (C1), ~190 (C2), ~200 (C4) | 1735 (Ester C=O), 1710, 1685 (Keto C=O) |
| Ethyl 2,4-dioxohexanoate | 13246-52-1 | 172.18 | ~8 (C6), ~14 (-OCH₂C H₃), ~35 (C5), ~45 (C3), ~61 (-OC H₂CH₃), ~161 (C1), ~192 (C2), ~202 (C4) | 1738 (Ester C=O), 1712, 1688 (Keto C=O) |
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems. Every step incorporates internal checks to ensure that the data collected genuinely reflects the structural integrity of the dioxoester, rather than artifacts of sample preparation.
Orthogonal spectroscopic workflow for dioxoester validation.
Protocol A: Quantitative NMR for Tautomeric Profiling
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: Anhydrous conditions are critical. Trace water rapidly exchanges with the highly acidic α-protons and enol hydroxyls[1], collapsing the fine spin-spin coupling structures and artificially skewing the observed keto-enol equilibrium.
-
-
Acquisition Parameters: Acquire the ¹H NMR spectrum at 298 K utilizing a prolonged relaxation delay (D1) of 5 seconds.
-
Causality: A 5-second delay ensures that protons in distinctly different chemical environments (especially the sterically hindered C3-methyl versus the freely rotating ester methyl) fully relax back to equilibrium between RF pulses. This allows for mathematically rigorous integration.
-
-
Data Processing: Phase and baseline correct the spectrum. Integrate the C3-methyl doublet (representing the keto form) against the enol vinyl methyl singlet to determine the exact tautomeric equilibrium constant ( KT ).
Protocol B: GC-MS for Structural Integrity
-
Sample Dilution: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.
-
Injection: Inject 1 µL using a split ratio of 50:1 onto an HP-5MS capillary column.
-
Causality: Dioxoesters are prone to thermal degradation and polymerization at high concentrations. A high split ratio minimizes the sample's residence time in the heated injection port, preserving the intact molecular ion.
-
-
Ionization: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV.
-
Causality: Standardized 70 eV ionization guarantees reproducible fragmentation pathways—specifically the McLafferty rearrangements and α-cleavages typical of branched esters—enabling direct cross-validation against theoretical fragmentation trees.
-
Mechanistic Pathways & Reactivity
The true value of Methyl 3-methyl-2,4-dioxohexanoate lies in its regioselective cyclization potential. Treatment with a non-nucleophilic base (such as DBU) facilitates the formation of an enolate[1]. Because of the dual electrophilic/nucleophilic character of the β-dicarbonyl moiety, this intermediate can be strategically directed. It can undergo intramolecular nucleophilic attack to yield cyclic aldol products, or it can be trapped by binucleophiles like hydrazine or hydroxylamine to construct pyrazole or isoxazole rings, respectively[1].
Regioselective cyclization and reactivity pathways of dioxoesters.
Performance Conclusion
While Methyl 2,4-dioxopentanoate is suitable for basic pyrazole synthesis, Methyl 3-methyl-2,4-dioxohexanoate provides superior architectural complexity. The C3-methyl group introduces essential steric bulk that dictates the regiochemistry of subsequent cyclizations, making it the superior choice for advanced pharmaceutical precursor development.
References
- Benchchem - Methyl 3-methyl-2,4-dioxohexanoate | CAS 167408-68-6: Multi-step Synthetic Sequences and Precursor Utilization.
- Matrix Fine Chemicals - METHYL 2,4-DIOXOPENTANOATE | CAS 20577-61-1.
- PubChemLite - Ethyl 2,4-dioxohexanoate (C8H12O4).
- Sigma-Aldrich - Methyl acetopyruvate 97% 20577-61-1.
Sources
Comparative study of 2,4-dioxohexanoate esters in organic chemistry applications
A Comparative Guide to 2,4-Dioxohexanoate Esters in Modern Organic Synthesis
In the landscape of contemporary organic chemistry, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, β,δ-diketoesters, and specifically 2,4-dioxohexanoate esters, have emerged as exceptionally versatile synthons. Their unique arrangement of three distinct electrophilic centers and two nucleophilic sites—the C3 and C5 methylene groups—endows them with a rich and tunable reactivity profile. This guide provides a comparative analysis of various 2,4-dioxohexanoate esters, offering insights into how the nature of the ester group (R) dictates their performance in key organic transformations. We will delve into the mechanistic underpinnings of their reactivity and provide actionable experimental protocols to empower researchers in their synthetic endeavors.
The Influence of the Ester Group: A Tale of Sterics and Electronics
The reactivity of a 2,4-dioxohexanoate ester is not monolithic; it is subtly yet profoundly influenced by the steric and electronic properties of its ester alkyl group (R). This seemingly minor modification can have a significant impact on reaction rates, yields, and even the chemoselectivity of a given transformation.
-
Methyl 2,4-dioxohexanoate (R = CH₃): This is often the default choice due to its commercial availability and the small steric footprint of the methyl group. It generally exhibits high reactivity at all electrophilic sites. However, its susceptibility to hydrolysis under both acidic and basic conditions can sometimes be a limiting factor.
-
Ethyl 2,4-dioxohexanoate (R = CH₂CH₃): Offering a slight increase in steric bulk compared to its methyl counterpart, the ethyl ester provides a good balance of reactivity and stability. It is often the preferred substrate for base-mediated reactions where saponification of a methyl ester is a concern.
-
tert-Butyl 2,4-dioxohexanoate (R = C(CH₃)₃): The bulky tert-butyl group imparts significant steric hindrance around the ester carbonyl. This can be strategically exploited to direct nucleophilic attack to the more accessible C2 and C4 ketone carbonyls. Furthermore, the tert-butyl ester is exceptionally stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions, making it an excellent protecting group for the carboxylic acid functionality.
A comparative overview of these esters is presented in the table below:
| Ester Derivative | Steric Hindrance | Electronic Effect | Susceptibility to Saponification | Key Applications |
| Methyl | Low | Electron-withdrawing | High | General purpose, high reactivity |
| Ethyl | Moderate | Electron-withdrawing | Moderate | Base-mediated reactions, improved stability |
| tert-Butyl | High | Electron-withdrawing | Low | Chemoselective reactions, acid-labile protecting group |
Comparative Performance in Heterocycle Synthesis: The Hantzsch Pyrrole Synthesis
The synthesis of substituted pyrroles, a core motif in numerous pharmaceuticals and natural products, is a classic application of β,δ-diketoesters. The Hantzsch pyrrole synthesis, a one-pot condensation reaction, serves as an excellent platform to compare the performance of different 2,4-dioxohexanoate esters.
The reaction proceeds via an initial condensation of the diketoester with an α-halo ketone, followed by the addition of ammonia or a primary amine to construct the pyrrole ring.
Experimental Protocol: Comparative Hantzsch Pyrrole Synthesis
Objective: To compare the yield of a model pyrrole synthesis using methyl, ethyl, and tert-butyl 2,4-dioxohexanoate.
Materials:
-
Methyl 2,4-dioxohexanoate
-
Ethyl 2,4-dioxohexanoate
-
tert-Butyl 2,4-dioxohexanoate
-
2-Chloro-1-phenylethanone
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To three separate round-bottom flasks, add the respective 2,4-dioxohexanoate ester (10 mmol), 2-chloro-1-phenylethanone (10 mmol), and ammonium acetate (20 mmol).
-
To each flask, add ethanol (20 mL) and glacial acetic acid (5 mL).
-
Stir the mixtures at reflux for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixtures to room temperature and pour them into ice-water (100 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure pyrrole derivative.
Expected Results and Discussion
| Ester Substrate | Typical Yield (%) | Observations |
| Methyl 2,4-dioxohexanoate | 75-85% | Rapid reaction, but potential for minor side-product formation due to competing reactions at the ester. |
| Ethyl 2,4-dioxohexanoate | 80-90% | Clean reaction profile with excellent yield, representing a good compromise between reactivity and stability. |
| tert-Butyl 2,4-dioxohexanoate | 60-70% | Slower reaction rate due to steric hindrance. The bulkiness of the tert-butyl group can impede the initial condensation step. |
The results highlight that for this specific transformation, the ethyl ester provides the optimal balance, leading to a higher yield of the desired pyrrole. This is a direct consequence of its moderate reactivity and lower susceptibility to side reactions compared to the methyl ester, and its more favorable kinetics compared to the sterically encumbered tert-butyl ester.
Asymmetric Synthesis: Chiral Auxiliary-Mediated Aldol Reactions
The C3 methylene group of 2,4-dioxohexanoate esters is readily deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. In the realm of asymmetric synthesis, attaching a chiral auxiliary to the ester functionality can provide a powerful handle for controlling the stereochemical outcome of subsequent reactions.
Here, we compare the diastereoselectivity of an aldol reaction using a chiral Evans auxiliary-derived 2,4-dioxohexanoate with its achiral methyl ester counterpart.
Workflow for Asymmetric Aldol Reaction
Caption: Workflow for an asymmetric aldol reaction.
Discussion of Stereocontrol
The use of a chiral auxiliary, such as a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, attached to the 2,4-dioxohexanoate scaffold introduces a defined chiral environment. Upon enolization, the bulky auxiliary directs the incoming electrophile (the aldehyde) to attack the enolate from the less hindered face, resulting in a high degree of diastereoselectivity. In contrast, the same reaction with the achiral methyl ester would produce a racemic or nearly racemic mixture of aldol products. This demonstrates the power of using modified ester groups to impart stereocontrol in complex molecule synthesis.
Conclusion and Future Outlook
The choice of ester group in a 2,4-dioxohexanoate is a critical parameter that should be carefully considered during synthetic planning. While methyl and ethyl esters offer high reactivity for a broad range of applications, the sterically demanding tert-butyl ester provides a unique tool for achieving chemoselectivity and serves as a robust protecting group. Furthermore, the attachment of chiral auxiliaries to the ester position opens up avenues for sophisticated asymmetric transformations. As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of tailored 2,4-dioxohexanoate esters will undoubtedly play an increasingly important role in the synthesis of complex organic molecules.
References
Methyl 3-methyl-2,4-dioxohexanoate proper disposal procedures
Methyl 3-methyl-2,4-dioxohexanoate: Proper Disposal Procedures & Operational Safety Guide
As a versatile β -keto ester, Methyl 3-methyl-2,4-dioxohexanoate (CAS: 167408-68-6) is a critical building block in organic synthesis and pharmaceutical drug development[1]. Its structure features multiple reactive carbonyl groups, allowing it to participate in complex chemical transformations such as cyclization and alkylation[1]. However, the same structural features that make it synthetically valuable—its ambident nucleophilic/electrophilic nature and acidic α -protons—dictate strict operational and disposal protocols.
This guide provides researchers and laboratory managers with the authoritative, step-by-step methodologies required to handle, store, and dispose of this compound safely, ensuring both regulatory compliance and laboratory integrity.
Hazard Identification & Chemical Causality
Before executing any handling or disposal protocol, it is essential to understand the chemical causality behind the compound's hazards.
-
GHS Classifications: The compound is classified as Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H336 - May cause drowsiness or dizziness)[2].
-
Reactivity Profile: As a β -keto ester, it is significantly more reactive than standard aliphatic esters. Exposure to concentrated bases can trigger an exothermic cleavage reaction[3].
-
Oxidative Instability: Diketones are highly prone to oxidation under aerobic conditions. Prolonged exposure to ambient air can lead to peroxynitrite-mediated oxidation, forming unstable carboxylates and degradation products[1].
-
Incompatibilities: Strong oxidizing acids can cause vigorous reactions that liberate significant heat, potentially igniting the reaction products[3].
Fig 1. Mechanistic degradation pathways of Methyl 3-methyl-2,4-dioxohexanoate.
Operational Handling & Storage Protocol
To maintain molecular stability and prevent accidental exposure, the following operational parameters must be strictly observed:
-
Atmospheric Control: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to mitigate aerobic oxidation[1].
-
Temperature & Environment: Keep the chemical in a tightly sealed container within a cool, well-ventilated area. Isolate the storage area from direct light, heat sources, and incompatible materials (strong bases, strong acids, and alkali metals)[3].
-
PPE Requirements: Always handle the compound inside a certified fume hood. Personnel must wear chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles (to comply with Eye Irrit. 2A standards), and a standard laboratory coat[2].
Proper Disposal Procedures
Methyl 3-methyl-2,4-dioxohexanoate must be treated as hazardous organic waste. Never flush this compound down the drain or dispose of it in standard municipal waste.
Step-by-Step Disposal Methodology:
-
Segregation: Isolate Methyl 3-methyl-2,4-dioxohexanoate and its ketone-containing byproducts from aqueous waste, strong acids, and bases to prevent delayed exothermic reactions[1].
-
Containerization: Transfer the waste into a compatible, sealable container (e.g., high-density polyethylene or amber glass). Ensure the container is completely dry to prevent slow hydrolysis of the ester group.
-
Labeling: Clearly label the container as "Hazardous Organic Waste - Ketones/Beta-Keto Esters." Include the CAS number (167408-68-6) and the GHS07 hazard pictogram[2].
-
Final Destruction: The universally accepted and legally compliant method for disposing of β -keto esters is professional incineration. Transfer the sealed waste to a licensed chemical disposal facility equipped with an afterburner and scrubber. This ensures complete combustion and the neutralization of any evolved volatile gases.
Spill Response Workflow
In the event of a localized spill, immediate containment is required to prevent environmental release and mitigate the risk of vapor inhalation (STOT SE 3)[2].
Step-by-Step Spill Response:
-
Evacuate & Ventilate: Clear the immediate area of non-essential personnel. Maximize fume hood exhaust and room ventilation to disperse potentially narcotic vapors.
-
Eliminate Ignition Sources: Ensure no open flames, hot plates, or spark-producing equipment are active, as organic esters can generate combustible vapors[3].
-
Containment: Use clean, non-sparking tools to cover the spill with an inert, non-combustible absorbent material such as dry earth, sand, or vermiculite[3]. Causality Note: Do not use combustible absorbents like sawdust, which can react with oxidizing intermediates.
-
Collection: Sweep the absorbed mixture into a hazardous waste container, seal tightly, and proceed with the standard disposal protocol outlined above.
Fig 2. Standardized spill response and disposal workflow for beta-keto ester compounds.
Physicochemical & Hazard Data Summary
| Parameter | Specification / Data |
| Chemical Name | Methyl 3-methyl-2,4-dioxohexanoate |
| CAS Number | 167408-68-6 |
| Molecular Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Chemical Class | β -keto ester / Dioxoester |
| GHS Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H336 (STOT SE 3) |
| Primary Incompatibilities | Strong bases, strong oxidizing acids, alkali metals |
| Recommended Disposal | Chemical Incineration (Afterburner & Scrubber) |
References
-
NextSDS. methyl 3-methyl-2,4-dioxohexanoate — Chemical Substance Information. Retrieved from:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
